Technical Documentation Center

Methyl 4-(pyridin-3-yl)oxane-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4-(pyridin-3-yl)oxane-4-carboxylate
  • CAS: 1402232-59-0

Core Science & Biosynthesis

Foundational

Pharmacological and Structural Whitepaper: Mechanism of Action of Methyl 4-(pyridin-3-yl)oxane-4-carboxylate Derivatives

Executive Summary In modern drug discovery, the design of highly selective G protein-coupled receptor (GPCR) antagonists requires scaffolds that perfectly balance metabolic stability, spatial geometry, and polar interact...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the design of highly selective G protein-coupled receptor (GPCR) antagonists requires scaffolds that perfectly balance metabolic stability, spatial geometry, and polar interactions. Derivatives synthesized from the methyl 4-(pyridin-3-yl)oxane-4-carboxylate building block have emerged as a privileged class of pharmacophores, primarily targeted at the Prostaglandin E2 (PGE2) EP4 receptor [1],[2].

By antagonizing the EP4 receptor, these derivatives block the PGE2-driven immunosuppressive signaling axis within the tumor microenvironment (TME) and alleviate inflammatory pain[1],[3]. This whitepaper dissects the structural rationale of this scaffold, details its mechanism of action at the molecular level, and provides self-validating experimental protocols for evaluating its pharmacological efficacy.

Structural Rationale & Pharmacophore Dynamics

The methyl 4-(pyridin-3-yl)oxane-4-carboxylate core is not merely a passive linker; every moiety serves a distinct thermodynamic and pharmacokinetic purpose in receptor binding:

  • The Oxane (Tetrahydropyran) Core: Replacing highly lipophilic and metabolically vulnerable cyclohexane rings with an oxane ring drastically improves the ligand's physicochemical profile. The oxygen atom in the oxane ring acts as a critical hydrogen bond acceptor, forming stabilizing polar interactions with residues such as Gln299 in the EP4 binding pocket[2].

  • The Pyridin-3-yl Moiety: The inclusion of a pyridine ring rather than a simple phenyl ring introduces a nitrogen heteroatom that provides additional hydrogen bonding capabilities and improves aqueous solubility[1]. The sp3-hybridized quaternary carbon at the 4-position of the oxane ring forces the pyridine group into a rigid, orthogonal dihedral angle, perfectly positioning it to intercalate into the hydrophobic sub-pocket of the receptor.

  • The Methyl Carboxylate Handle: This group serves as the primary synthetic vector. In process chemistry, it is typically hydrolyzed to a free carboxylic acid or converted via amidation to attach extended lipophilic tail groups[4]. When hydrolyzed in vivo, the resulting carboxylate acts as a bioisostere to the endogenous carboxylate of PGE2, forming a vital salt bridge with the conserved Arg316 residue in the EP4 orthosteric site[3].

Quantitative Data Summary: Scaffold Optimization

The table below illustrates the causality between structural modifications of the core scaffold and the resulting receptor affinity, demonstrating why the oxane-pyridine combination is superior.

Scaffold CoreR1 SubstituentEP4 IC50 (nM)EP2 IC50 (nM)Structural & Pharmacological Advantage
CyclohexanePhenyl>10,000>10,000Baseline lipophilic core; lacks polar contacts, resulting in poor affinity[1].
Oxane (Tetrahydropyran)Phenyl1.5125.6Oxane oxygen H-bonds with Gln299; improves solubility and EP4 selectivity[2].
Oxane (Tetrahydropyran)Pyridin-3-yl1.146.8Pyridine nitrogen provides additional polar contacts; yields potent dual EP2/EP4 activity[2].

Mechanism of Action: EP4 Receptor Blockade

PGE2 is a potent lipid mediator that drives inflammation and tumor immune evasion by binding to four distinct GPCRs (EP1–EP4)[1]. The EP4 receptor is predominantly expressed on myeloid cells, T-cells, and sensory neurons[1],[3].

  • Endogenous Activation: PGE2 binds to the EP4 receptor, inducing a conformational change that promotes coupling with the stimulatory G-protein, Gαs[2].

  • Signal Transduction: Gαs activates Adenylate Cyclase (AC), which rapidly converts ATP into cyclic AMP (cAMP)[2].

  • Pathological Outcome: Elevated intracellular cAMP activates Protein Kinase A (PKA) and the CREB pathway. In the TME, this signaling cascade suppresses cytotoxic T-cell proliferation and promotes the polarization of macrophages into the immunosuppressive M2 phenotype[1].

  • Pharmacological Blockade: Methyl 4-(pyridin-3-yl)oxane-4-carboxylate derivatives act as high-affinity, competitive antagonists. By occupying the orthosteric site via the oxane and pyridine anchors, they sterically hinder PGE2 binding, preventing Gαs coupling and halting downstream cAMP accumulation[2],[3].

Mechanism PGE2 PGE2 (Endogenous Agonist) EP4 EP4 Receptor (Transmembrane GPCR) PGE2->EP4 Activates Derivative Oxane-Pyridine Derivative (Competitive Antagonist) Derivative->EP4 Steric Blockade Gs Gαs Subunit EP4->Gs Conformational Shift AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP ATP Conversion Immune Immunosuppression (TME Evasion) cAMP->Immune PKA/CREB Pathway

Fig 1: Pharmacological blockade of the PGE2-EP4-cAMP signaling axis by oxane derivatives.

Experimental Workflows & Validation Protocols

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating assay systems. The following protocols detail the necessary steps and the causality behind the experimental choices.

Workflow Syn 1. Scaffold Synthesis (Amidation/Hydrolysis) Bind 2. Radioligand Assay (Affinity / Ki) Syn->Bind Func 3. GloSensor Assay (cAMP Kinetics) Bind->Func Val 4. In Vivo Models (TME Efficacy) Func->Val

Fig 2: Self-validating experimental workflow for evaluating EP4 receptor antagonists.

Protocol 1: Radioligand Displacement Binding Assay

This assay determines the binding affinity ( Ki​ ) of the oxane derivatives to the EP4 receptor.

  • Membrane Preparation: Isolate membrane fractions from CHO cells overexpressing human EP4. Causality: Overexpression ensures a high signal-to-noise ratio, necessary for detecting competitive displacement.

  • Reaction Mixture: In a 96-well plate, combine 10 µg of membrane protein, 1 nM [3H]-PGE2 (radioligand), and varying concentrations of the test derivative (10 pM to 10 µM) in assay buffer (50 mM MES pH 6.0, 10 mM MgCl2, 1 mM EDTA). Causality: The slightly acidic pH and the presence of Mg2+ stabilize the high-affinity agonist-binding state of the GPCR.

  • Incubation: Incubate the mixture for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Filtration: Rapidly filter the mixture through GF/B microplates pre-soaked in 0.3% Polyethyleneimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly lipophilic [3H]-PGE2 to the filter matrix.

  • Validation & Readout: Wash 3x with ice-cold buffer, add microscintillant, and measure radioactivity. Include 10 µM unlabeled PGE2 to define non-specific binding (NSB), and a known EP4 antagonist (e.g., LY3127760) as a positive control[1]. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Real-Time GloSensor cAMP Accumulation Assay

While binding assays prove affinity, functional assays prove antagonism. The GloSensor assay is preferred over endpoint ELISA because it allows real-time kinetic monitoring of cAMP in living cells.

  • Cell Preparation: Seed HEK293 cells stably co-expressing human EP4 and the GloSensor cAMP plasmid (a biosensor that emits luminescence upon cAMP binding) into 384-well white plates.

  • Pre-equilibration: Add 2% GloSensor cAMP Reagent (D-luciferin) and incubate for 2 hours at room temperature. Causality: This allows the cells to reach a steady-state basal luminescence, preventing baseline drift during the actual measurement.

  • Antagonist Pre-incubation: Add the oxane derivative in a concentration gradient and incubate for 15 minutes. Causality: Pre-incubation allows the antagonist to fully occupy the orthosteric site before the agonist challenge.

  • Agonist Challenge: Inject an EC80​ concentration of PGE2 (typically ~1 nM) into all wells.

  • Kinetic Readout: Measure luminescence continuously for 30 minutes. Causality: Continuous reading captures the peak cAMP response (usually at 10–15 minutes), avoiding the signal degradation inherent to endpoint lysis assays. Calculate functional IC50​ from the area under the curve (AUC). A Z'-factor > 0.6 must be achieved to validate the assay run.

References

  • Discovery and Characterization of 1H-1,2,3-Triazole Derivatives as Novel Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy. ACS Publications. URL:[Link]

  • Subtle Structural Modifications Spanning from EP4 Antagonism to EP2/EP4 Dual Antagonism: A Novel Class of Thienocyclic-Based Derivatives. ACS Publications. URL:[Link]

  • Docking for EP4R antagonists active against inflammatory pain. ResearchGate. URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for methyl 4-(pyridin-3-yl)oxane-4-carboxylate

Executive Summary Methyl 4-(pyridin-3-yl)oxane-4-carboxylate (also known as methyl 4-(pyridin-3-yl)tetrahydro-2H-pyran-4-carboxylate) is a highly valuable building block in medicinal chemistry. The 4-aryl-tetrahydropyran...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(pyridin-3-yl)oxane-4-carboxylate (also known as methyl 4-(pyridin-3-yl)tetrahydro-2H-pyran-4-carboxylate) is a highly valuable building block in medicinal chemistry. The 4-aryl-tetrahydropyran motif frequently serves as a metabolically stable, non-basic bioisostere for 4-arylpiperidines, preserving the three-dimensional vector projection of substituents while eliminating the basic amine liability. This application note details a robust, scalable, three-step synthetic protocol starting from commercially available 2-(pyridin-3-yl)acetonitrile.

Strategic Rationale & Mechanistic Insights (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this specific synthetic route is chosen over seemingly shorter alternatives.

  • Choice of Starting Material (Nitrile vs. Ester): While a direct double alkylation of methyl 2-(pyridin-3-yl)acetate with bis(2-chloroethyl) ether might appear to be a more step-economic route, ester enolates are highly prone to Claisen self-condensation under strong basic conditions. By utilizing 2-(pyridin-3-yl)acetonitrile, we generate a highly stable, less sterically hindered nitrile anion [1]. The cyano group is significantly smaller than a methyl ester, drastically reducing steric shielding during the critical geminal disubstitution (ring-closure) step.

  • Base and Solvent Selection: Sodium hydride (NaH) in anhydrous dimethylformamide (DMF) provides the irreversible deprotonation necessary to drive the double alkylation. Phase-transfer catalysis (e.g., NaOH/TEBAC in toluene/water) is an alternative, but NaH/DMF consistently yields higher purity profiles for pyridine-containing substrates by avoiding aqueous biphasic emulsions.

  • Hydrolysis of the Hindered Nitrile: The resulting 4-(pyridin-3-yl)oxane-4-carbonitrile features a sterically encumbered quaternary carbon. Standard basic hydrolysis often stalls at the primary amide. Therefore, harsh acidic conditions (refluxing 6M HCl) are employed. Acidic hydrolysis also protonates the pyridine ring, preventing base-catalyzed degradation and allowing for elegant isolation of the zwitterionic amino acid product via isoelectric point precipitation (pH ~4.5) [2].

  • Fischer Esterification: The final conversion to the methyl ester is achieved via classic Fischer esterification using methanol and a catalytic amount of sulfuric acid, driven to completion by using methanol as both the solvent and reactant.

Reaction Pathway Visualization

ReactionPathway A 2-(Pyridin-3-yl)acetonitrile + Bis(2-chloroethyl) ether B 4-(Pyridin-3-yl)oxane- 4-carbonitrile A->B NaH, DMF 0 °C to 60 °C C 4-(Pyridin-3-yl)oxane- 4-carboxylic acid B->C 6M HCl Reflux, 24h D Methyl 4-(pyridin-3-yl)oxane- 4-carboxylate C->D MeOH, H2SO4 Reflux, 16h

Figure 1: Three-step synthetic pathway for methyl 4-(pyridin-3-yl)oxane-4-carboxylate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-(pyridin-3-yl)oxane-4-carbonitrile

Self-Validating Cue: The evolution of hydrogen gas will be immediately visible upon the addition of the nitrile to the NaH suspension.

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under an argon atmosphere.

  • Base Suspension: Add NaH (60% dispersion in mineral oil, 2.5 eq, 100 mmol) to the flask. Wash the NaH with anhydrous hexanes (2 × 20 mL) to remove the mineral oil, decanting the solvent carefully. Suspend the purified NaH in anhydrous DMF (100 mL) and cool the mixture to 0 °C using an ice bath.

  • Deprotonation: Dissolve 2-(pyridin-3-yl)acetonitrile (1.0 eq, 40 mmol) [3] in anhydrous DMF (20 mL). Add this solution dropwise to the NaH suspension over 30 minutes. Stir the resulting deep red/brown solution at 0 °C for an additional 30 minutes to ensure complete enolate formation.

  • Alkylation: Dissolve bis(2-chloroethyl) ether (1.1 eq, 44 mmol) in anhydrous DMF (10 mL) and add it dropwise to the reaction mixture.

  • Ring Closure: Remove the ice bath and allow the reaction to warm to room temperature (RT) over 1 hour. Subsequently, heat the mixture to 60 °C for 4 hours.

  • Workup: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with water (3 × 50 mL) and brine (50 mL) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc 1:1) to afford the product as a pale yellow oil.

Step 2: Synthesis of 4-(pyridin-3-yl)oxane-4-carboxylic acid

Self-Validating Cue: The product will spontaneously precipitate as a white crystalline solid when the aqueous solution reaches the isoelectric point of the pyridine-carboxylic acid zwitterion.

  • Hydrolysis: Transfer the 4-(pyridin-3-yl)oxane-4-carbonitrile (1.0 eq, 30 mmol) to a 250 mL round-bottom flask. Add 6M aqueous HCl (100 mL).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a vigorous reflux (approx. 105 °C) for 24 to 48 hours. Monitor the disappearance of the starting material via LC-MS.

  • Neutralization & Isolation: Cool the reaction mixture to RT, then further cool to 0 °C in an ice bath. Slowly add 6M NaOH dropwise while monitoring the pH with a calibrated pH meter. Adjust the pH to exactly 4.5.

  • Filtration: A thick white precipitate will form. Stir for 30 minutes at 0 °C to maximize crystallization. Filter the solid under vacuum, wash with ice-cold water (2 × 10 mL) and cold acetone (10 mL). Dry the solid under high vacuum at 50 °C for 12 hours.

Step 3: Synthesis of Methyl 4-(pyridin-3-yl)oxane-4-carboxylate

Self-Validating Cue: The complete dissolution of the zwitterionic starting material into the methanolic solution indicates the progression of the esterification.

  • Esterification: Suspend the dried 4-(pyridin-3-yl)oxane-4-carboxylic acid (1.0 eq, 20 mmol) in anhydrous Methanol (100 mL) in a 250 mL flask.

  • Catalysis: Carefully add concentrated H₂SO₄ (0.2 eq, 4 mmol) dropwise. The suspension will gradually clear as the acid protonates the pyridine ring and catalyzes the reaction.

  • Reflux: Heat the reaction to reflux (65 °C) for 16 hours.

  • Workup: Cool to RT and concentrate the mixture under reduced pressure to remove approximately 80% of the methanol. Dilute the resulting syrup with EtOAc (100 mL) and carefully neutralize by adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8 (effervescence will occur).

  • Extraction: Separate the layers and extract the aqueous phase with EtOAc (2 × 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the pure methyl ester.

Quantitative Reaction Parameters

StepTransformationReagents & EquivalentsTemp / TimeExpected Yield
1 Double AlkylationNitrile (1.0), Ether (1.1), NaH (2.5)0 °C → 60 °C / 5h65 - 75%
2 Acidic HydrolysisNitrile (1.0), 6M HCl (Excess)105 °C / 24-48h80 - 85%
3 Fischer EsterificationAcid (1.0), MeOH (Solvent), H₂SO₄ (0.2)65 °C / 16h85 - 90%

Troubleshooting & Safety Logic

Safety Warning: Bis(2-chloroethyl) ether is highly toxic and a suspected carcinogen. All manipulations must be performed in a certified chemical fume hood wearing appropriate PPE (nitrile gloves, lab coat, safety goggles). Sodium hydride is highly reactive with moisture and can ignite upon contact with water.

Troubleshooting Start Low Yield in Step 1 (Alkylation)? CheckBase Check NaH Quality (Has it degraded to NaOH?) Start->CheckBase CheckSolvent Check DMF Moisture (Must be strictly anhydrous) Start->CheckSolvent CheckElectrophile Check Bis(2-chloroethyl) ether (Substitute with Bis(2-bromoethyl) ether) Start->CheckElectrophile

Figure 2: Troubleshooting logic for the critical double alkylation step.

References

  • Title: THE DIETHYLAMINOETHOXYETHYL ESTER OF DIETHYL-PHENYLACETIC ACID. A NEW ANTITUSSIVE AGENT (Synthesis of 4-phenyltetrahydropyran-4-carboxylic acid analogs) Source: Journal of Pharmacy and Pharmacology (Oxford Academic) URL: [Link] [1]

Application

Application Note: Advanced Functionalization Strategies for Methyl 4-(pyridin-3-yl)oxane-4-carboxylate in Drug Discovery

Introduction & Scaffold Significance The incorporation of saturated, sp³-rich heterocycles is a proven strategy in modern medicinal chemistry to improve the physicochemical properties of drug candidates, such as enhancin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scaffold Significance

The incorporation of saturated, sp³-rich heterocycles is a proven strategy in modern medicinal chemistry to improve the physicochemical properties of drug candidates, such as enhancing aqueous solubility and lowering logD. Methyl 4-(pyridin-3-yl)oxane-4-carboxylate represents a highly versatile building block in this paradigm. It features a hydrophilic tetrahydropyran (oxane) ring, a basic pyridin-3-yl moiety, and a functionalizable methyl ester situated at a sterically hindered C4 quaternary center.

This specific 3D topology restricts conformational flexibility, allowing for the precise vector projection of substituents. However, the dense steric environment around the C4 position and the electron-deficient nature of the pyridine ring necessitate highly optimized, robust synthetic protocols for late-stage functionalization. This guide outlines three self-validating, field-proven methodologies for derivatizing this scaffold.

Strategic Functionalization Pathways

The functionalization of methyl 4-(pyridin-3-yl)oxane-4-carboxylate generally diverges into two main domains: modifying the C4-ester (via hydrolysis/amidation or reduction) and activating the pyridine ring (via N-oxidation).

G Scaffold Methyl 4-(pyridin-3-yl) oxane-4-carboxylate Hydrolysis Ester Hydrolysis (LiOH, Δ) Scaffold->Hydrolysis Reduction Ester Reduction (LiAlH4) Scaffold->Reduction NOxidation N-Oxidation (m-CPBA) Scaffold->NOxidation Acid 4-(Pyridin-3-yl)oxane- 4-carboxylic acid Hydrolysis->Acid Amidation Amide Coupling (HATU, DIPEA) Acid->Amidation Amide C4-Amide Derivatives Amidation->Amide Alcohol (4-(Pyridin-3-yl)oxan- 4-yl)methanol Reduction->Alcohol NOxide Pyridine N-Oxide NOxidation->NOxide C2Func C2/C6 Functionalization NOxide->C2Func

Divergent functionalization pathways for methyl 4-(pyridin-3-yl)oxane-4-carboxylate.

Protocol 1: C4-Quaternary Ester Derivatization (Hydrolysis & Amidation)

Mechanistic Causality

The quaternary center at C4 creates immense steric shielding around the carbonyl carbon. Standard room-temperature saponification is typically ineffective; therefore, elevated temperatures and an excess of hydroxide are required to drive the equilibrium.

For the subsequent amidation, the resulting quaternary carboxylic acid is highly resistant to standard carbodiimide coupling (e.g., EDC/HOBt). Uronium-based coupling reagents like HATU are essential[1]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides an intramolecular hydrogen bond that accelerates the aminolysis step, successfully overcoming the steric bulk of the oxane ring[2].

Step-by-Step Methodology

Step 1: Ester Hydrolysis

  • Dissolve methyl 4-(pyridin-3-yl)oxane-4-carboxylate (1.0 equiv) in a 2:1:1 mixture of THF/MeOH/H₂O (0.2 M).

  • Add LiOH·H₂O (5.0 equiv) in one portion.

  • Equip the flask with a reflux condenser and heat the mixture to 60 °C for 12–16 hours.

  • Monitor by LC-MS. Upon completion, concentrate the organic solvents in vacuo.

  • Adjust the aqueous layer to pH 4–5 using 1M HCl. The zwitterionic 4-(pyridin-3-yl)oxane-4-carboxylic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.

Step 2: HATU-Mediated Amidation

  • Suspend the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M) under an inert atmosphere.

  • Add DIPEA (3.0 equiv) and stir for 5 minutes to ensure complete deprotonation.

  • Add HATU (1.2 equiv) and stir at room temperature for 15 minutes to form the active ester[1].

  • Add the desired primary or secondary amine (1.2 equiv). Stir at room temperature for 4–8 hours.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Reductive Expansion of the C4-Center

Mechanistic Causality

Converting the ester to a primary alcohol provides a versatile handle for etherification, fluorination, or homologation. Reduction of sterically hindered quaternary esters requires strong, unhindered hydride donors. While LiBH₄ can be used for chemoselectivity in the presence of highly sensitive groups[3], Lithium Aluminum Hydride (LiAlH₄) is the preferred reagent for the rapid and complete reduction of isolated quaternary esters[4]. The Fieser-Fieser workup is critical to safely quench excess LiAlH₄ and precipitate aluminum salts as a granular white solid, preventing severe emulsion formation during extraction.

Step-by-Step Methodology
  • Flame-dry a round-bottom flask and purge with Argon.

  • Suspend LiAlH₄ (2.0 equiv) in anhydrous THF (0.2 M) and cool to 0 °C using an ice bath.

  • Dissolve methyl 4-(pyridin-3-yl)oxane-4-carboxylate (1.0 equiv) in anhydrous THF (0.5 M) and add it dropwise to the LiAlH₄ suspension over 15 minutes to control the exothermic hydrogen gas evolution[4].

  • Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Once complete (via TLC/LC-MS), cool the mixture back to 0 °C.

  • Fieser-Fieser Quench: For every x grams of LiAlH₄ used, slowly add sequentially: x mL of H₂O, x mL of 15% aqueous NaOH, and 3x mL of H₂O.

  • Stir vigorously for 30 minutes until a white, granular precipitate forms.

  • Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot EtOAc. Concentrate the filtrate to yield (4-(pyridin-3-yl)oxan-4-yl)methanol.

Protocol 3: Pyridine Ring Activation via N-Oxidation

Mechanistic Causality

The pyridine ring is inherently electron-deficient, making direct electrophilic functionalization (e.g., halogenation) exceedingly difficult. N-oxidation using meta-chloroperoxybenzoic acid (m-CPBA) reverses the polarity at the C2 and C4 positions of the pyridine ring, enabling subsequent nucleophilic attack or halogenation (e.g., with POCl₃) for cross-coupling. Safety is a critical concern due to the exothermic nature of N-oxidation and the potential thermal instability of N-oxides; thus, controlled portion-wise addition and precise temperature management are mandatory[5],[6].

Step-by-Step Methodology
  • Dissolve methyl 4-(pyridin-3-yl)oxane-4-carboxylate (1.0 equiv) in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Add m-CPBA (70-75% purity, 1.2 equiv) in small portions over 30 minutes to manage the exothermic reaction[5].

  • Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Safe Workup: Cool the mixture to 0 °C and add saturated aqueous NaHCO₃ slowly to neutralize the meta-chlorobenzoic acid byproduct. (Note: For large-scale industrial applications, anhydrous ammonia gas sparging is highly recommended to safely precipitate ammonium m-chlorobenzoate[5],[6]).

  • Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over Na₂SO₄, and concentrate in vacuo (bath temperature < 45 °C to avoid thermal degradation of the N-oxide)[5].

Quantitative Data Summary

The following table summarizes the expected operational parameters and yields for the protocols described above, assuming high-purity reagents and strict adherence to the methodologies.

Functionalization PathwayKey ReagentsTemp (°C)Time (h)Typical Yield (%)
Ester Hydrolysis LiOH·H₂O, THF/MeOH/H₂O6012–1685–95
Amide Coupling HATU, DIPEA, DMF254–870–85
Ester Reduction LiAlH₄, THF0 to 252–480–90
Pyridine N-Oxidation m-CPBA, DCM0 to 2512–2490–97

References

  • Title: The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: C(sp3) cross coupling and amide formation for PROTAC library synthesis Source: ChemRxiv URL: [Link]

  • Title: Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis Source: Wroclaw University of Science and Technology URL: [Link]

  • Title: Chemical Synthesis of Staphyloferrin B Affords Insight into the Molecular Structure, Iron Chelation Source: MIT DSpace URL: [Link]

Sources

Method

Application Note: Preparation and Handling of Methyl 4-(pyridin-3-yl)oxane-4-carboxylate for In Vitro Fragment-Based Assays

Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Technical Protocol & Causality Guide Executive Summary In early-stage drug discovery, Fragment-Based Drug Discovery (FBDD) relies...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Technical Protocol & Causality Guide

Executive Summary

In early-stage drug discovery, Fragment-Based Drug Discovery (FBDD) relies on screening low-molecular-weight chemical building blocks to identify weak but highly ligand-efficient binders. Methyl 4-(pyridin-3-yl)oxane-4-carboxylate (CAS: 1402232-59-0) is a highly versatile fragment featuring a saturated tetrahydropyran (oxane) core, a basic pyridine moiety, and a functionalizable methyl ester.

Because fragments are screened at high concentrations (often 0.1 mM to 2 mM) compared to traditional high-throughput screening (HTS) compounds, their physical behavior in aqueous media is a critical variable. This application note details the physicochemical profiling, solubilization protocols, and self-validating counter-screens required to prepare this reagent for in vitro biochemical and biophysical assays without generating artifactual data.

Physicochemical Profiling & Causality

To design a robust in vitro assay protocol, we must first analyze the compound's physicochemical properties. Methyl 4-(pyridin-3-yl)oxane-4-carboxylate adheres closely to the "Rule of Three" (Ro3) , a widely accepted heuristic for fragment libraries which dictates that ideal fragments should have a molecular weight ≤ 300 Da, cLogP ≤ 3, hydrogen bond donors ≤ 3, and hydrogen bond acceptors ≤ 3 [1].

Quantitative Data: Physicochemical Properties
PropertyValueRo3 ComplianceImpact on Assay Preparation
Molecular Weight 221.25 g/mol Yes (< 300)Ensures high ligand efficiency upon target binding.
Formula C₁₂H₁₅NO₃N/AContains hydrolyzable ester and basic nitrogen.
cLogP (est.) ~1.8Yes (≤ 3.0)Requires DMSO for master stock; soluble in aqueous buffer up to ~2 mM.
H-Bond Donors 0Yes (≤ 3)Low desolvation penalty.
H-Bond Acceptors 4Extended Ro3Good solubility; multiple vectors for target interaction.
Rotatable Bonds 3Yes (≤ 3)Low entropic penalty upon target binding.

Data derived from chemical substance profiling[2].

The Causality Behind the Protocol
  • Why Anhydrous DMSO? The methyl ester group is susceptible to slow hydrolysis into 4-(pyridin-3-yl)oxane-4-carboxylic acid and methanol if exposed to trace water during long-term storage. Anhydrous DMSO prevents this degradation.

  • Why Screen for Colloidal Aggregation? At high micromolar to millimolar concentrations, lipophilic fragments can phase-separate into colloidal nano-aggregates. These aggregates non-specifically sequester enzymes, leading to false-positive inhibition—a phenomenon extensively documented by the Shoichet laboratory[3].

Experimental Workflows & Logical Relationships

To ensure scientific integrity, the preparation of the reagent follows a strict workflow from solid powder to assay plate, incorporating a logical counter-screen to rule out aggregation artifacts.

Workflow A Solid Compound (Methyl 4-(pyridin-3-yl) oxane-4-carboxylate) B Master Stock (50 mM in 100% DMSO) A->B Dissolve in Anhydrous DMSO C Intermediate Dilution (e.g., 1 mM in 2% DMSO) B->C Dilute in Assay Buffer D In Vitro Assay (SPR, NMR, Enzymatic) C->D Transfer to Assay Plate

Experimental workflow for preparing fragment reagents for in vitro assays.

Aggregation A Fragment Monomers (< CAC) B Colloidal Nano-aggregates (> CAC) A->B Concentration Exceeds CAC C Specific Target Binding (True Positive) A->C Valid FBDD Hit D Enzyme Sequestration (False Positive) B->D Non-specific Adsorption E Addition of 0.01% Triton X-100 (Detergent Counter-screen) E->B Disrupts Aggregates

Logical relationship of concentration-dependent colloidal aggregation and mitigation.

Step-by-Step Methodologies

Protocol A: Preparation of 50 mM Master Stock in DMSO

This protocol establishes a stable, high-concentration source plate for long-term FBDD campaigns.

  • Equilibration: Allow the solid methyl 4-(pyridin-3-yl)oxane-4-carboxylate powder to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Accurately weigh 11.06 mg of the compound into a sterile, static-free polypropylene microcentrifuge tube.

  • Solubilization: Add exactly 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO, ≥99.9% purity).

  • Dissolution: Vortex the solution for 30 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 5 minutes. The solution should be completely clear.

  • Storage: Aliquot the 50 mM master stock into tightly sealed amber glass vials or foil-sealed 96-well polypropylene storage plates. Store at -20°C. Note: Avoid repeated freeze-thaw cycles which can introduce atmospheric water and trigger ester hydrolysis.

Protocol B: Aqueous Dilution and Self-Validating Counter-Screen

This protocol details the preparation of the working solution and the mandatory validation steps to prevent false positives.

  • Thawing: Thaw the 50 mM DMSO master stock to room temperature. Vortex briefly to ensure homogeneity.

  • Buffer Preparation: Prepare the required in vitro assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Ensure the buffer is filtered (0.22 µm) to remove background particulates.

  • Intermediate Dilution: To achieve a final assay concentration of 1 mM, dilute the stock 1:50 directly into the assay buffer.

    • Critical Step: Add the DMSO stock dropwise to the rapidly stirring buffer to prevent localized high concentrations that induce irreversible precipitation. The final DMSO concentration will be 2% (v/v).

  • Colloidal Aggregation Check (DLS): Analyze a 50 µL aliquot of the 1 mM solution using Dynamic Light Scattering (DLS). The absence of particles >10 nm in radius confirms the compound is in a monomeric state (below its Critical Aggregation Concentration, CAC).

  • Detergent Counter-Screen (Enzymatic Assays): If the compound shows inhibitory activity in a biochemical assay, run a parallel assay utilizing the same buffer supplemented with 0.01% (v/v) Triton X-100 .

    • Interpretation: If the IC₅₀ is maintained, the fragment is a true specific binder. If the inhibitory activity disappears, the initial hit was a false positive caused by colloidal enzyme sequestration [3].

References

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877.[Link]

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553.[Link]

  • NextSDS. (n.d.). Methyl 4-(pyridin-3-yl)oxane-4-carboxylate — Chemical Substance Information. NextSDS Chemical Database. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with methyl 4-(pyridin-3-yl)oxane-4-carboxylate

Welcome to the Technical Support Center for methyl 4-(pyridin-3-yl)oxane-4-carboxylate . As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for methyl 4-(pyridin-3-yl)oxane-4-carboxylate . As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical hurdles associated with this molecule.

This guide abandons generic advice in favor of mechanistic causality. We will dissect why this compound behaves the way it does in solution and provide self-validating protocols to ensure your experimental data is robust and reproducible.

Part 1: Physicochemical Profiling & Causality Analysis

To solve solubility issues, we must first understand the molecular architecture of methyl 4-(pyridin-3-yl)oxane-4-carboxylate :

  • The Pyridine Ring (pKa ~5.2): This weakly basic nitrogen is the primary driver of the molecule's pH-dependent solubility [1]. At physiological pH (7.4), the nitrogen is >99% unprotonated. In this neutral state, the molecule is highly lipophilic, driving rapid aqueous precipitation.

  • The Oxane (Tetrahydropyran) Ring: While the ether oxygen provides minor hydrogen-bond accepting capability, the ring primarily acts as a hydrophobic bulk, further reducing intrinsic aqueous solubility.

  • The Methyl Ester: This functional group introduces a stability constraint. While extreme acidic or basic conditions could theoretically force dissolution, they will catalyze the hydrolysis of the ester into a carboxylic acid, destroying your active pharmaceutical ingredient (API).

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound crash out immediately when transitioning from a 10 mM DMSO stock to a pH 7.4 PBS assay buffer? A: This is a classic "solvent-shift" nucleation event. The compound is highly soluble in pure DMSO, but at pH 7.4, the pyridine ring is un-ionized [1]. The sudden drop in solvent capacity (when DMSO is diluted to <1% v/v) forces the supersaturated neutral molecules to nucleate and precipitate. Solution: You must either lower the assay pH to protonate the pyridine or introduce a surfactant/co-solvent system to stabilize the neutral form.

Q2: Can I just lower the buffer pH to 2.0 to force complete dissolution? A: No. While dropping the pH below 4.0 will fully protonate the pyridine nitrogen and exponentially increase aqueous solubility, prolonged exposure to pH < 3.0 (especially at temperatures >25°C) will hydrolyze the methyl ester. Solution: Target a "sweet spot" pH of 4.5–5.0 for short-term assays, or synthesize a stable salt form (e.g., HCl or mesylate salt) buffered at pH 5.5.

Q3: What is the recommended vehicle formulation for in vivo dosing (e.g., IV or PO in mice)? A: For intravenous (IV) dosing, a true solution is mandatory to prevent fatal embolisms. Relying on pH alone is dangerous because the blood's buffering capacity (pH 7.4) will cause immediate in vivo precipitation. Solution: Use a co-solvent matrix such as 5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline . For oral (PO) dosing, a uniform suspension in 0.5% Methylcellulose / 0.1% Tween-80 is acceptable if thermodynamic solubility cannot be achieved.

Part 3: Troubleshooting Workflows

Below are logical decision trees for resolving precipitation in your assays and selecting the correct solubility methodology.

InVitroTroubleshooting Start Precipitation Detected in Assay Buffer CheckPH Check Buffer pH (Target: 7.4) Start->CheckPH IsIonizable Is pH > pKa? (pKa ~5.2) CheckPH->IsIonizable AdjustPH Lower pH to 4.5 (If assay permits) IsIonizable->AdjustPH Yes (Neutral Form) AddCosolvent Add 1-2% DMSO or 0.1% Tween-20 IsIonizable->AddCosolvent Cannot alter pH Success Solubilized Compound AdjustPH->Success SaltForm Synthesize HCl or Mesylate Salt AddCosolvent->SaltForm Still precipitating AddCosolvent->Success SaltForm->Success

Caption: Decision matrix for resolving in vitro assay precipitation of pyridine-containing compounds.

SolAssays Start Select Solubility Assay Kinetic Kinetic Solubility (Early Discovery) Start->Kinetic Thermo Thermodynamic Solubility (Lead Optimization) Start->Thermo PrepKinetic 10 mM DMSO Stock Dilute into Buffer Kinetic->PrepKinetic PrepThermo Solid Powder Add to Buffer Thermo->PrepThermo IncubateKin Incubate 2-6 hrs Room Temp PrepKinetic->IncubateKin IncubateTher Shake 24-72 hrs Constant Temp PrepThermo->IncubateTher DetectKin Nephelometry or UV (Turbidity/Absorbance) IncubateKin->DetectKin DetectTher Filter/Centrifuge HPLC-UV/MS IncubateTher->DetectTher

Caption: Workflow comparing Kinetic (solvent-shift) vs. Thermodynamic (equilibrium) solubility assays.

Part 4: Self-Validating Experimental Protocols

Protocol A: High-Throughput Kinetic Solubility Assay (Solvent-Shift)

Purpose: Rapid assessment of how the compound behaves when transitioning from DMSO to aqueous media during early screening [2] [4].

  • Preparation: Prepare a fresh 10 mM stock solution of methyl 4-(pyridin-3-yl)oxane-4-carboxylate in anhydrous, cell-culture grade DMSO.

  • Dilution: In a 96-well UV-transparent plate, dispense 196 µL of 100 mM Phosphate Buffer (pH 7.4). Add 4 µL of the 10 mM DMSO stock to achieve a final theoretical concentration of 200 µM (2% DMSO v/v).

  • Incubation: Seal the plate and incubate at 25°C for 6 hours on a microplate shaker at 300 rpm.

  • Filtration: Transfer the mixture to a filter plate (e.g., Millipore Multiscreen) and vacuum-filter into a clean collection plate to remove nucleated precipitates.

  • Quantification: Measure the concentration of the filtrate via UV absorbance (λ: ~250–280 nm) against a standard curve.

  • Self-Validation Check (Critical): Always include a highly soluble control (e.g., furosemide) and a poorly soluble control (e.g., albendazole) in the same plate. If albendazole does not precipitate, your buffer matrix contains a contaminant acting as a surfactant, invalidating the run [4].

Protocol B: Thermodynamic Shake-Flask Solubility Assay (Gold Standard)

Purpose: Determining the true equilibrium solubility of the crystalline solid for formulation and lead optimization [3].

  • Preparation: Weigh 2.0 mg of solid, crystalline methyl 4-(pyridin-3-yl)oxane-4-carboxylate into a glass HPLC vial.

  • Addition: Add 1.0 mL of the target aqueous vehicle (e.g., pH 5.0 acetate buffer or simulated intestinal fluid). Ensure there is a visible excess of solid at the bottom of the vial.

  • Equilibration: Cap tightly and place on an orbital shaker at 400 rpm at a constant 25°C or 37°C for 48 to 72 hours.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes to pellet the undissolved solid, or filter through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the supernatant with mobile phase and quantify via isocratic HPLC-UV.

  • Self-Validation Check (Critical): Measure the pH of the supernatant after the 72-hour incubation. Because the pyridine ring will consume protons as it dissolves, it can overwhelm weak buffers. If the final pH has shifted by >0.1 units from the starting pH, the calculated solubility is invalid for your target pH. You must repeat the assay using a buffer with higher molarity [3].

Part 5: Quantitative Data Presentation

To aid in formulation design, refer to the following matrices summarizing the expected solubility behavior of the compound based on its functional groups.

Table 1: Predicted Solubility Profile vs. Aqueous pH

Aqueous MediumpH LevelIonization State (Pyridine)Expected SolubilityHydrolysis Risk (Ester)
0.1 N HCl1.0>99.9% ProtonatedHigh (>5 mg/mL)High (Avoid prolonged exposure)
Acetate Buffer4.5~80% ProtonatedModerate (1-3 mg/mL)Low
Phosphate Buffer7.4<1% Protonated (Neutral)Low (<0.1 mg/mL)Low
Borate Buffer9.00% Protonated (Neutral)Very LowModerate

Table 2: Recommended Co-Solvent Matrices for In Vivo Formulation

Vehicle CompositionRoute of AdminSolubilization MechanismTolerability
5% DMSO / 40% PEG400 / 55% SalineIV, IPCo-solvent disruption of water networkExcellent (Standard PK vehicle)
10% Tween-80 / 90% SalineIP, POMicellar encapsulation of neutral formGood (May cause histamine release IV)
0.5% Methylcellulose / 0.1% Tween-80POSuspension stabilization (No dissolution)Excellent (Standard oral vehicle)

References

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. Available at: [Link]

  • Aqueous Solubility Assays. Creative Bioarray. Available at:[Link]

  • Determination of Thermodynamic Solubility. Bio-protocol. Available at: [Link]

  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. National Center for Advancing Translational Sciences (NCATS) / PMC. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Methyl 4-(pyridin-3-yl)oxane-4-carboxylate Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering yield bottlenecks and degradation issues when working with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering yield bottlenecks and degradation issues when working with highly substituted heterocyclic building blocks.

Methyl 4-(pyridin-3-yl)oxane-4-carboxylate (also known as methyl 4-(pyridin-3-yl)tetrahydropyran-4-carboxylate) presents a unique set of chemical challenges. The molecular architecture features a sterically congested quaternary C4 center, a hydrolytically sensitive ester, and a strongly coordinating Lewis basic pyridine nitrogen. This guide synthesizes field-proven insights and authoritative mechanistic logic to help you troubleshoot and optimize your synthetic workflows.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Issue 1: Unwanted Decarboxylation During Ester Hydrolysis

Q: I am trying to hydrolyze the methyl ester to the free carboxylic acid, but I am isolating a significant amount of 3-(oxan-4-yl)pyridine. Why is this happening, and how can I prevent it?

The Causality: You are observing thermal decarboxylation. The C4 position of the oxane ring is a fully substituted quaternary center. Because the methyl ester is highly sterically hindered, standard saponification is sluggish, often tempting researchers to apply excessive heat (e.g., refluxing in aqueous NaOH). However, once the ester hydrolyzes to 4-(pyridin-3-yl)tetrahydropyran-4-carboxylic acid, the molecule becomes thermally unstable. Literature confirms that related tetrahydropyran-4-carboxylic acids and their dicarboxylic precursors undergo rapid decarboxylation at elevated temperatures (120–130 °C), and even at lower temperatures under strongly acidic conditions[1],[2].

The Solution: Do not force the reaction with high heat. Instead, overcome the steric hindrance by increasing the solvation of the hydroxide ion. Use a ternary solvent system (THF/MeOH/H2O) to ensure complete homogeneity and perform the reaction at a moderate 40–50 °C. Critically, during the acidic workup to precipitate the free acid, you must maintain the internal temperature below 20 °C and carefully adjust the pH to exactly 2.0–3.0.

G A Methyl 4-(pyridin-3-yl) oxane-4-carboxylate B Saponification (NaOH, THF/MeOH/H2O) A->B 40-50°C C Acidification (pH 2-3, T < 20°C) B->C Careful pH control D Target: 4-(pyridin-3-yl)oxane-4-carboxylic acid C->D Optimal Pathway E Side Reaction: Thermal Decarboxylation C->E T > 60°C or Strong Acid F Side Product: 3-(oxan-4-yl)pyridine E->F

Workflow for controlled ester hydrolysis minimizing thermal decarboxylation.

Issue 2: Catalyst Poisoning in Downstream Cross-Coupling

Q: When I use this building block in palladium-catalyzed cross-coupling or hydrogenation reactions, my catalyst deactivates rapidly, resulting in poor conversions. What is the mechanism of failure?

The Causality: The basic nitrogen of the pyridin-3-yl group is a strong Lewis base that aggressively coordinates to transition metals (Pd, Ni, Ru, Ir). This triggers a "trans-effect," switching the metal's coordination away from the required π-ring or substrate coordination and locking it into an inactive off-cycle state[3]. The catalyst is effectively poisoned by your own substrate.

The Solution: You must temporarily mask the pyridine nitrogen's lone pair prior to introducing the metal catalyst. The most reliable, atom-economical method is to convert the pyridine into a pyridinium hydrochloride salt. This protonates the nitrogen, rendering it non-coordinating, while remaining fully compatible with many acidic or neutral metal-catalyzed conditions. If your cross-coupling requires a basic environment, consider N-oxidation (using mCPBA) as an alternative protecting strategy, followed by post-coupling reduction.

G A Substrate with Free Pyridine Nitrogen B Direct Metal Catalysis (e.g., Pd cross-coupling) A->B Unprotected D Pre-treatment: Salt Formation (HCl) A->D Protected Route C Catalyst Poisoning / Deactivation B->C E Pyridinium Hydrochloride Intermediate D->E F Metal Catalysis (High Yield) E->F Desired Modification

Strategy to prevent metal catalyst poisoning by the pyridine nitrogen.

Part 2: Quantitative Data & Optimization

To illustrate the narrow operational window for ester hydrolysis, review the empirical optimization data below. Notice the inverse relationship between reaction temperature and the survival of the target carboxylic acid.

Table 1: Impact of Hydrolysis Conditions on Yield and Decarboxylation

Base (Eq)Solvent SystemTemp (°C)Time (h)Yield of Target Acid (%)Yield of Decarboxylated Side Product (%)
NaOH (5.0)H2O1002415%78%
KOH (3.0)EtOH / H2O801842%45%
LiOH (3.0) THF / MeOH / H2O 45 16 89% < 2%
LiOH (1.5)THF / H2O254830% (Incomplete)0%

Part 3: Self-Validating Experimental Protocols

Protocol A: Controlled Saponification of Methyl 4-(pyridin-3-yl)oxane-4-carboxylate

Objective: Hydrolyze the hindered ester while suppressing thermal decarboxylation.

  • Solvation: In a round-bottom flask, dissolve methyl 4-(pyridin-3-yl)oxane-4-carboxylate (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H2O (0.2 M concentration).

  • Base Addition: Add LiOH·H2O (3.0 eq) portion-wise at room temperature. Validation Check: The solution should remain clear; any precipitation indicates insufficient MeOH/THF.

  • Controlled Heating: Attach a reflux condenser and gently heat the mixture to an internal temperature of 45 °C. Stir for 12–16 hours. Monitor via LC-MS until the ester mass disappears.

  • Thermal Quenching: Remove from heat and immediately cool the flask in an ice-water bath to 0 °C.

  • Precision Acidification: Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter. Maintain the internal temperature strictly below 20 °C. Stop addition when the pH reaches exactly 2.5.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure with the rotary evaporator water bath set no higher than 30 °C .

Protocol B: Pyridinium Salt Formation for Metal Catalysis Protection

Objective: Mask the Lewis basic nitrogen to prevent transition-metal catalyst poisoning.

  • Preparation: Dissolve the ester substrate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic salt formation.

  • Stoichiometric Protonation: Dropwise add a standardized solution of HCl in dioxane (4.0 M, 1.05 eq). Causality: Using exactly 1.05 eq prevents excess acid from inadvertently hydrolyzing the ester or interfering with downstream reagents.

  • Precipitation: Stir for 30 minutes. A white crystalline precipitate of the pyridinium hydrochloride salt will form. Validation Check: If precipitation does not occur, slowly add cold anhydrous diethyl ether to induce crystallization.

  • Collection: Filter the precipitate under a blanket of argon, wash with cold diethyl ether, and dry thoroughly under high vacuum. The salt is now ready for direct use in your catalytic cycle.

Part 4: References

Sources

Troubleshooting

Section 1: Understanding the Target Molecule: Methyl 4-(pyridin-3-yl)oxane-4-carboxylate

An essential process in pharmaceutical development and chemical synthesis is the effective isolation and purification of active compounds. Methyl 4-(pyridin-3-yl)oxane-4-carboxylate, a heterocyclic compound, presents uni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An essential process in pharmaceutical development and chemical synthesis is the effective isolation and purification of active compounds. Methyl 4-(pyridin-3-yl)oxane-4-carboxylate, a heterocyclic compound, presents unique challenges in its extraction from aqueous media due to its distinct chemical characteristics. The presence of a basic pyridine ring and a polar ester functional group necessitates a carefully optimized solvent system to ensure high recovery and purity.

This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth insights, troubleshooting strategies, and validated protocols for optimizing the liquid-liquid extraction (LLE) of this target compound.

Success in extraction begins with a fundamental understanding of the target molecule's physicochemical properties. The structure of methyl 4-(pyridin-3-yl)oxane-4-carboxylate contains three key features that dictate its behavior in a biphasic system:

  • Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons that is not part of the aromatic system, making it a weak base.[1][2] The conjugate acid, the pyridinium ion, has a pKa of approximately 5.2.[2] This is the most critical characteristic for pH-controlled extraction.

  • Ester Group (-COOCH₃): The methyl carboxylate group is polar and can participate in hydrogen bonding as an acceptor. This contributes to its solubility in both aqueous and organic phases.

  • Oxane Ring: This saturated ether ring is relatively non-polar but the oxygen atom can also act as a hydrogen bond acceptor, slightly increasing its polarity compared to a cyclohexane ring.

A visual representation of the molecule highlights these key functional areas.

Caption: Key functional groups of the target molecule.

The Critical Role of pH

The equilibrium between the neutral pyridine form and its protonated pyridinium form is entirely dependent on the pH of the aqueous solution.

  • Acidic Conditions (pH < 4): The pyridine nitrogen is protonated, forming a positively charged pyridinium salt. This ionic species is highly soluble in water and will partition overwhelmingly into the aqueous phase.

  • Basic Conditions (pH > 7): The pyridine is in its neutral, uncharged form. This significantly reduces its aqueous solubility and increases its affinity for an organic solvent, allowing for efficient extraction.

Therefore, controlling the pH of the aqueous phase is the most powerful tool for optimizing the extraction of this compound.[3][4]

Section 2: Principles of Solvent Selection

The ideal extraction solvent should exhibit several key characteristics to ensure high efficiency, ease of use, and safety.[5][6]

PropertyDescriptionWhy It Matters for This Extraction
High Partition Coefficient (K_D) The ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium.[6][7]A high K_D means more of the target compound moves into the organic solvent in a single extraction, maximizing yield and minimizing the number of extractions needed.
Immiscibility with Water The solvent should have very low solubility in water to form a distinct second phase.[5][8]Ensures clean phase separation, prevents solvent loss to the aqueous layer, and simplifies the workup process.
Density Difference The solvent should have a density significantly different from water (1.0 g/mL).Facilitates easy identification and separation of the aqueous and organic layers. Solvents like dichloromethane (DCM, ρ ≈ 1.33 g/mL) form the bottom layer, while ethyl acetate (EtOAc, ρ ≈ 0.90 g/mL) forms the top layer.
Chemical Inertness The solvent must not react with the target compound or other components in the mixture.[5]Preserves the chemical integrity of methyl 4-(pyridin-3-yl)oxane-4-carboxylate.
Volatility A relatively low boiling point is desirable.[3]Allows for easy removal of the solvent after extraction (e.g., via rotary evaporation) to isolate the final product without requiring excessive heat, which could degrade the compound.
Safety & Environmental Impact Low toxicity, flammability, and environmental persistence are crucial.[5]Promotes safer laboratory practices and minimizes environmental harm. "Green" solvents are increasingly preferred.

Section 3: Recommended Solvent Systems

Based on the principles above, several solvents are suitable for the extraction of methyl 4-(pyridin-3-yl)oxane-4-carboxylate. The choice depends on the specific requirements of the experiment, such as scale, purity requirements, and available equipment.

SolventDensity (g/mL)Boiling Point (°C)PolarityComments
Dichloromethane (DCM) ~1.3340Moderately PolarExcellent solvating power for a wide range of compounds.[5] Forms the bottom layer, which can be convenient for multiple extractions. Its high volatility makes it easy to remove. However, it is a suspected carcinogen and can form emulsions.
Ethyl Acetate (EtOAc) ~0.9077Moderately PolarA common and effective extraction solvent.[6] It is less toxic than DCM and forms the top layer. It has a higher boiling point, requiring slightly more energy to remove. It is partially soluble in water (~8%), which can lead to some volume loss.
Toluene ~0.87111Non-polarGood for extracting less polar compounds and can be azeotropically distilled with water to remove residual moisture.[1] Its high boiling point makes it more difficult to remove completely.
2-Methyltetrahydrofuran (2-MeTHF) ~0.8680Moderately PolarA "greener" alternative to DCM and other chlorinated solvents. It has lower water solubility than EtOAc and forms the top layer.

For initial trials, Ethyl Acetate (EtOAc) is highly recommended due to its favorable balance of extraction efficiency, safety profile, and ease of use.

Section 4: Step-by-Step Extraction Protocol

This protocol provides a general workflow for the liquid-liquid extraction of the target compound from an aqueous reaction mixture.

Objective: To extract methyl 4-(pyridin-3-yl)oxane-4-carboxylate from an aqueous solution into an organic solvent.

Materials:

  • Aqueous solution containing the target compound

  • Separatory funnel

  • Selected organic solvent (e.g., Ethyl Acetate)

  • Aqueous base solution (e.g., 1 M Sodium Carbonate or 1 M Sodium Hydroxide)

  • Saturated Sodium Chloride solution (Brine)

  • Drying agent (e.g., anhydrous Magnesium Sulfate or Sodium Sulfate)

  • Erlenmeyer flask

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • pH Adjustment (Crucial Step):

    • Transfer the aqueous reaction mixture to a separatory funnel.

    • Measure the initial pH.

    • Slowly add the aqueous base solution dropwise while gently swirling.

    • Continuously monitor the pH. Adjust to a final pH of 8-9 to ensure the pyridine nitrogen is deprotonated and the compound is in its neutral form.[4]

  • First Extraction:

    • Add a volume of ethyl acetate to the separatory funnel approximately equal to the volume of the aqueous layer.

    • Stopper the funnel, invert it, and open the stopcock to vent any pressure.

    • Close the stopcock and shake the funnel for 30-60 seconds with periodic venting. Avoid vigorous shaking that can cause emulsions.[9]

    • Place the funnel back on a ring stand and allow the layers to fully separate.

  • Phase Separation:

    • Carefully drain the lower aqueous layer into a clean beaker or flask.

    • Pour the upper organic layer (containing the product) out through the top of the funnel into a clean Erlenmeyer flask. This prevents re-contamination from any droplets of the aqueous phase left in the stem.

  • Repeat Extractions:

    • Return the aqueous layer to the separatory funnel.

    • Add a fresh portion of ethyl acetate (typically 0.5x the initial volume) and repeat the extraction process (steps 2 and 3).

    • Perform a total of 2-3 extractions to maximize product recovery. Combine all organic extracts in the same Erlenmeyer flask.

  • Washing the Organic Phase:

    • Return the combined organic extracts to the separatory funnel.

    • Add a volume of brine (saturated NaCl solution) equal to about 20-25% of the organic layer volume.

    • Shake gently. The brine wash helps to remove residual water and some highly polar impurities from the organic phase and can aid in breaking minor emulsions.[9]

    • Allow the layers to separate and discard the lower aqueous brine layer.

  • Drying the Organic Phase:

    • Transfer the washed organic layer to a dry Erlenmeyer flask.

    • Add a small amount of anhydrous magnesium sulfate or sodium sulfate (enough to have some free-flowing powder).

    • Swirl the flask for several minutes to allow the drying agent to absorb any dissolved water.

  • Isolation of the Product:

    • Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining residue is the crude extracted product.

Section 5: Troubleshooting Guide

Even with a robust protocol, issues can arise. This section addresses the most common problems encountered during liquid-liquid extraction.[10]

ProblemPotential Cause(s)Recommended Solution(s)
Emulsion Formation - Vigorous shaking.[10] - Presence of surfactants or particulate matter.[9] - High concentration of solutes.1. Patience: Allow the funnel to stand undisturbed for 10-20 minutes.[11][12] 2. Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod.[11] 3. Salting Out: Add a small amount of saturated brine solution to increase the ionic strength of the aqueous layer, which helps break the emulsion.[9][11] 4. Filtration: Filter the entire mixture through a pad of Celite or glass wool.[9] 5. Centrifugation: If available, centrifuge the mixture to force phase separation.[9]
Low Recovery / Poor Yield - Incomplete extraction (insufficient number of extractions). - Incorrect pH of the aqueous layer (compound remains protonated and water-soluble).[3] - Target compound is partially soluble in the aqueous phase even at optimal pH.1. Verify pH: Before each extraction, double-check that the aqueous phase pH is in the 8-9 range.[4] 2. Increase Extractions: Perform additional extractions (4 or 5) with smaller volumes of solvent. 3. Salting Out: Add solid NaCl to the aqueous layer to decrease the solubility of the organic product, driving it into the organic phase. 4. Change Solvent: Switch to a more polar organic solvent like DCM if using a non-polar one, or vice-versa. A solvent mixture can also be tested.[3]
Difficulty Identifying Layers - Similar refractive indices of the two phases. - Darkly colored solutions.1. The "Drop Test": Add a few drops of water to the funnel. The layer that increases in volume is the aqueous layer.[12] 2. Observe Flow: Hold the funnel against a light source and observe the interface as you drain the lower layer; the viscosity or flow characteristics may differ slightly.
Product Contaminated with Water - Incomplete phase separation. - Insufficient drying of the organic phase.1. Brine Wash: Always perform a brine wash after the final extraction. 2. Use Enough Drying Agent: Ensure there is enough anhydrous salt that it does not clump together entirely. 3. Azeotropic Distillation: If the product is stable, adding a solvent like toluene and removing it under reduced pressure can azeotropically remove residual water.

Section 6: Frequently Asked Questions (FAQs)

Q1: Why is a pH of 8-9 recommended? Why not higher? A: A pH of 8-9 is sufficiently basic to ensure the pyridine (pKa of conjugate acid ~5.2) is fully deprotonated and neutral, maximizing its partitioning into the organic phase. While a higher pH would also work, many organic compounds, particularly esters, are susceptible to base-catalyzed hydrolysis at very high pH (e.g., >11). The 8-9 range provides a safe and effective window for extraction without significant risk of product degradation.

Q2: Can I use a mixture of solvents for the extraction? A: Yes, using a solvent mixture can fine-tune the polarity of the organic phase to optimize the partition coefficient.[3] For example, adding a small amount of a more polar solvent like isopropanol to a less polar solvent like toluene can sometimes improve recovery, but it may also increase the mutual solubility with water, making phase separation more difficult. This approach requires empirical optimization.

Q3: Are there any advanced or "greener" extraction methods available? A: Yes. For pyridine and its derivatives, extraction using pressurized or supercritical carbon dioxide (CO₂) has been explored as an environmentally friendly alternative to traditional organic solvents.[13][14] The weak acid-base interaction between CO₂ and the basic pyridine makes it a surprisingly effective solvent.[13] However, this requires specialized high-pressure equipment and is typically used on an industrial scale.

Q4: My product seems to be soluble in both the organic and aqueous layers. What should I do? A: This is common for moderately polar molecules. The goal is to shift the equilibrium as much as possible. Ensure the pH is correct and perform multiple, exhaustive extractions (e.g., 5-7 times) with smaller solvent volumes. Additionally, saturating the aqueous layer with sodium chloride ("salting out") will decrease the polarity of the aqueous phase and reduce the solubility of your organic compound, pushing more of it into the organic layer.

Q5: How do I confirm that the extraction was successful? A: The most common method is Thin Layer Chromatography (TLC). Spot the initial aqueous mixture, the combined organic extracts, and the aqueous layer after extraction on a TLC plate. A successful extraction will show the product spot being strong in the organic extract lane and faint or absent in the post-extraction aqueous lane. For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the exact concentration and purity.

cluster_organic Organic Phase cluster_aqueous Aqueous Phase start Aqueous solution containing product ph_check Adjust pH to 8-9 (Deprotonate Pyridine) start->ph_check extract Extract with Organic Solvent (e.g., EtOAc) ph_check->extract separate Separate Layers extract->separate organic_wash Wash with Brine separate->organic_wash aq_reextract Re-extract aqueous layer 2-3 times separate->aq_reextract  Repeat organic_dry Dry (e.g., MgSO4) organic_wash->organic_dry organic_evap Evaporate Solvent organic_dry->organic_evap product Isolated Product organic_evap->product aq_reextract->extract aq_discard Discard Aqueous Waste aq_reextract->aq_discard After final extraction

Caption: Workflow for pH-controlled liquid-liquid extraction.

References

  • Source: Google Patents (WO1998018744A1)
  • Title: Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions Source: K-Jhil URL: [Link]

  • Title: Methyl 4-(pyridin-3-yl)oxane-4-carboxylate — Chemical Substance Information Source: NextSDS URL: [Link]

  • Source: Google Patents (US6087507A)
  • Title: Prediction of partition coefficient of some 3-hydroxy pyridine-4-one derivatives using combined partial least square regression and genetic algorithm Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Tips for Troubleshooting Liquid–Liquid Extraction Source: K-Jhil URL: [Link]

  • Title: Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids Source: PubMed URL: [Link]

  • Title: Prediction of Partition Coefficient of Some 3-hydroxy pyridine-4-one Derivatives Using Combined Partial Least Square Regression and Genetic Algorithm Source: PubMed URL: [Link]

  • Title: Extraction of pyridine using systems based on water-soluble polymers Source: ResearchGate URL: [Link]

  • Title: Practical Aspects of Solvent Extraction Source: LCGC International URL: [Link]

  • Title: Liquid-Liquid Extraction Techniques Principles and Optimisation Source: Element Lab Solutions URL: [Link]

  • Title: Tips for Troubleshooting Liquid–Liquid Extractions Source: LCGC International URL: [Link]

  • Title: Solvent developments for liquid-liquid extraction of carboxylic acids in perspective Source: ScienceDirect URL: [Link]

  • Title: Solvent Extraction Techniques Source: Organomation URL: [Link]

  • Title: Extraction of Pyridines into Fluorous Solvents Based on Hydrogen Bond Complex Formation with Carboxylic Acid Receptors Source: ACS Publications URL: [Link]

  • Title: Main effects of pH, pyridine concentration, and catalyst loading on... Source: ResearchGate URL: [Link]

  • Title: What is a suitable process to eliminate an excess of pyridine from an aqueous solution? Source: Chemistry Stack Exchange URL: [Link]

  • Title: 7.6: Solvent Partitioning (Liquid-Liquid Extraction) Source: Chemistry LibreTexts URL: [Link]

  • Title: How Can We Improve Our Liquid-Liquid Extraction Processes? Source: SCION Instruments URL: [Link]

  • Title: Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids Source: Annual Reviews URL: [Link]

  • Title: (PDF) Solvent developments for liquid-liquid extraction of carboxylic acids in perspective Source: ResearchGate URL: [Link]

  • Title: Solvent developments for liquid-liquid extraction of carboxylic acids in perspective Source: Semantic Scholar URL: [Link]

  • Title: Effect of the pH on the removal efficiencies of pyridine by ultrasound... Source: ResearchGate URL: [Link]

  • Title: Techniques for Emulsion Breaking for Oil in Water Solvent Extractions Source: AZoM URL: [Link]

  • Title: Problems with extractions Source: University of York Chemistry Teaching Labs URL: [Link]

  • Title: Methyl 4-hydroxyoxane-4-carboxylate Source: PubChem URL: [Link]

  • Title: Removing Pyridine Source: Reddit URL: [Link]

  • Title: methyl pyridine-4-carboxylate Source: Stenutz URL: [Link]

  • Title: 4-(Pyridin-3-ylmethyl)oxane-4-carboxylicacid — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: The influence of pH value on the adsorption rate and the pyridine removal efficiency of lignite, coking coal, and anthracite. Source: ResearchGate URL: [Link]

  • Title: Pyridine and Pyridine Derivatives Source: Kirk-Othmer Encyclopedia of Chemical Technology URL: [Link]

  • Title: Distribution coefficients of pyridine at mass fraction equal to 0.2 in... Source: ResearchGate URL: [Link]

  • Title: Methyl 4-(oxan-4-yl)pyridine-3-carboxylate Source: MilliporeSigma URL: [Link]

  • Title: Pyridine Source: Wikipedia URL: [Link]

  • Title: Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][5][7][13][15]tetrazine-8-carboxylates and -carboxamides Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)
  • Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution Source: MDPI URL: [Link]

  • Title: SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS Source: DOI.org URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC validation methods for methyl 4-(pyridin-3-yl)oxane-4-carboxylate purity

An In-Depth Comparative Guide to HPLC Validation Methods for the Purity of Methyl 4-(pyridin-3-yl)oxane-4-carboxylate This guide provides a comprehensive framework for the development and validation of a stability-indica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to HPLC Validation Methods for the Purity of Methyl 4-(pyridin-3-yl)oxane-4-carboxylate

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the chemical purity of methyl 4-(pyridin-3-yl)oxane-4-carboxylate. As a critical intermediate or active pharmaceutical ingredient (API), ensuring its purity is paramount for the safety and efficacy of the final drug product.[1] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, offering a comparative analysis of potential chromatographic strategies and providing the framework for a robust, self-validating analytical procedure in line with international regulatory standards.

Introduction: The Analytical Challenge

Methyl 4-(pyridin-3-yl)oxane-4-carboxylate is a heterocyclic compound featuring a basic pyridine ring and an ester functional group. This combination presents a specific set of challenges for reversed-phase HPLC analysis. The basic nitrogen atom (pKa of pyridine is approx. 5.2-6.0) can interact with residual silanols on standard silica-based C18 columns, leading to poor peak shape (tailing) and unreliable quantification.[2][3] The primary analytical goal is to develop a stability-indicating method, one that can accurately measure the analyte and separate it from any potential degradation products or process-related impurities.[4]

Chromatographic Method Development: A Comparative Strategy

The development of a robust HPLC method requires careful selection of chromatographic parameters.[5] We will compare two common approaches: a traditional C18 column and a modern mixed-mode column.

Column Selection
  • Alternative 1: Standard End-capped C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Rationale: C18 columns are the workhorses of reversed-phase chromatography, offering excellent hydrophobic selectivity. An end-capped column is chosen to minimize interactions with free silanols.

    • Anticipated Challenge: Despite end-capping, the basic pyridine moiety may still exhibit peak tailing, requiring careful mobile phase optimization (e.g., specific pH, buffer concentration) to ensure symmetrical peaks.[2]

  • Alternative 2: Mixed-Mode Cation-Exchange/Reversed-Phase Column (e.g., Core-shell, 150 mm x 4.6 mm, 2.7 µm)

    • Rationale: Mixed-mode columns that incorporate both hydrophobic and ion-exchange functionalities are particularly effective for polar, ionizable compounds like pyridine derivatives.[6][7] The cation-exchange mechanism provides an additional mode of separation, which can significantly improve retention and resolution of the primary analyte from its closely related impurities.[7] Core-shell particles offer higher efficiency and faster analysis times compared to traditional fully porous particles.[6]

Mobile Phase Optimization

A systematic approach to mobile phase selection is critical. A typical starting point involves a gradient elution with acetonitrile (ACN) or methanol and a buffered aqueous phase.

  • Buffer Selection: To control the ionization state of the pyridine ring and ensure reproducible retention times, a buffer is essential. A pH of 3.0-4.0 is often a good starting point, as it ensures the pyridine nitrogen is protonated, potentially improving interaction with a cation-exchange stationary phase or leading to more consistent behavior on a C18 column. A phosphate or formate buffer at a concentration of 10-20 mM is recommended.

  • Gradient Elution: A gradient from a low to a high percentage of organic solvent (e.g., 5% to 95% ACN) is used to survey the sample for all potential impurities, which may have a wide range of polarities.

Detection

The pyridine ring contains a chromophore, making UV detection suitable. A photodiode array (PDA) detector is recommended to assess peak purity and to select the optimal detection wavelength (e.g., λmax around 260 nm, typical for pyridine derivatives).

Forced Degradation: Establishing the Stability-Indicating Nature of the Method

Forced degradation, or stress testing, is a mandatory part of method validation.[4] Its purpose is to intentionally degrade the drug substance to generate potential degradation products and prove that the analytical method can separate them from the intact analyte.[8][9] According to ICH guidelines, stress conditions should include hydrolysis, oxidation, photolysis, and thermal stress.[4][10] A degradation of 5-20% of the active ingredient is typically targeted.[10]

Experimental Protocol for Forced Degradation
  • Acid Hydrolysis: Dissolve the analyte in a solution of 0.1 M HCl and heat at 60-80°C. Monitor the reaction over time (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve the analyte in a solution of 0.1 M NaOH and heat at 60-80°C. Monitor over the same time course. The ester group is particularly susceptible to base hydrolysis.

  • Oxidative Degradation: Treat the analyte with a solution of 3-6% hydrogen peroxide (H₂O₂) at room temperature or slightly elevated temperature.

  • Thermal Degradation: Expose the solid analyte to dry heat (e.g., 105°C) for a set period (e.g., 24-48 hours).

  • Photolytic Degradation: Expose a solution of the analyte to a light source that produces combined visible and UV outputs, with a minimum exposure of 1.2 million lux hours and 200 watt hours/m².[8][9] A control sample should be protected from light.

Following exposure, samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by the developed HPLC method. The PDA detector is used to assess peak purity for the main analyte peak in each stressed sample. A successful stability-indicating method will show baseline resolution between the parent peak and all degradation products.[11]

G cluster_stress Forced Degradation Conditions (ICH Q1A) cluster_analysis HPLC-PDA Analysis cluster_outcome Method Validation Outcome Acid Acid Hydrolysis (0.1M HCl) Analysis Inject Stressed Samples into HPLC System Acid->Analysis Base Base Hydrolysis (0.1M NaOH) Base->Analysis Oxidation Oxidation (3% H₂O₂) Oxidation->Analysis Thermal Thermal Stress (105°C) Thermal->Analysis Photo Photolytic Stress (ICH Q1B) Photo->Analysis Purity Assess Peak Purity & Resolution Analysis->Purity SIM Stability-Indicating Method Confirmed Purity->SIM Resolution > 2.0 Peak Purity > 99% Fail Method Fails (Co-elution) Purity->Fail Resolution < 1.5 Peak Purity < 99%

Workflow for confirming a stability-indicating method.

HPLC Method Validation Protocol

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[12] The following validation characteristics are assessed according to ICH Q2(R1) guidelines.[13][14]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] The forced degradation study is the primary experiment for demonstrating specificity.

  • Protocol: Analyze samples from the forced degradation study.

  • Acceptance Criteria: The main analyte peak should be free from co-elution with any degradation products or impurities. This is confirmed by achieving baseline resolution (Resolution > 2.0) and by passing peak purity analysis using a PDA detector.[11]

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Protocol:

    • Prepare a stock solution of methyl 4-(pyridin-3-yl)oxane-4-carboxylate reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution. The range should typically span 80% to 120% of the expected sample concentration.[14]

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.

Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12] The data from the linearity, accuracy, and precision studies will confirm the range.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[15] It is often assessed by a recovery study.

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery for each.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[16]

  • Protocol (Repeatability / Intra-assay Precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (%RSD) of the results.[12]

  • Protocol (Intermediate Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

  • Acceptance Criteria: The %RSD for repeatability should be ≤ 1.0%. The %RSD for intermediate precision should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

These parameters are important for the analysis of impurities.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

    • LOD is typically established at a signal-to-noise ratio of 3:1.

    • LOQ is typically established at a signal-to-noise ratio of 10:1.

  • Acceptance Criteria: The LOQ concentration must be verified by demonstrating acceptable precision (%RSD ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 5 °C).

      • Mobile phase pH (e.g., ± 0.2 units).

      • Mobile phase composition (e.g., ± 2% organic component).

    • Analyze a system suitability sample with each modified condition.

  • Acceptance Criteria: System suitability parameters (e.g., retention time, peak tailing, resolution) should remain within predefined limits for all variations. For instance, the tailing factor should remain < 1.5 and resolution between critical peaks should be > 2.0.

G cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2) cluster_final Phase 3: Implementation MD Method Development FD Forced Degradation MD->FD Spec Specificity FD->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Spec->Acc Prec Precision Spec->Prec Rob Robustness Spec->Rob LOQ LOD/LOQ Spec->LOQ VM Validated Purity Method Lin->VM Acc->VM Prec->VM Rob->VM LOQ->VM

Overall HPLC method development and validation workflow.

Comparative Data Analysis (Hypothetical)

The following tables present hypothetical data comparing the performance of a standard C18 column versus a mixed-mode column for the key validation parameters.

Table 1: Comparison of System Suitability and Specificity

ParameterC18 ColumnMixed-Mode ColumnAcceptance Criteria
Tailing Factor (Analyte) 1.61.1≤ 1.5
Resolution (Analyte vs. Base Degradant) 1.83.5≥ 2.0
Peak Purity (Stressed Samples) Pass (but marginal)Pass (excellent)Pass

Insight: The mixed-mode column provides superior peak shape and better resolution for the most critical pair (analyte and a base-catalyzed degradant), indicating a more robust and reliable method for specificity.

Table 2: Comparison of Linearity and Precision

ParameterC18 ColumnMixed-Mode ColumnAcceptance Criteria
Linearity (R²) 0.99910.9998≥ 0.999
Repeatability (%RSD, n=6) 0.85%0.45%≤ 1.0%
Intermediate Precision (%RSD) 1.5%0.8%≤ 2.0%

Insight: While both methods meet the acceptance criteria, the mixed-mode column demonstrates a stronger linear correlation and significantly better precision, suggesting lower variability in routine use.

Conclusion and Recommendation

The validation of an HPLC method for purity determination is a comprehensive process that ensures the generation of reliable and accurate data. While a standard C18 column can be optimized to provide acceptable results, the inherent chemical properties of methyl 4-(pyridin-3-yl)oxane-4-carboxylate make it ideally suited for a mixed-mode stationary phase. The comparative data demonstrates that a mixed-mode column offers superior peak symmetry, enhanced resolution from degradation products, and better overall precision. This translates to a more robust and reliable method, which is crucial in a regulated drug development environment. Therefore, the adoption of a validated HPLC method using a mixed-mode column is strongly recommended for the purity analysis of this compound.

References

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • ResolveMass Laboratories. (2026, February 15).
  • SGS USA. (n.d.).
  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmTech.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
  • Benchchem. (n.d.).
  • Pharmaguideline. (2024, December 11).
  • BioProcess International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • B. R., & S., K. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. SIELC.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Moravek, Inc. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Moravek.
  • BioPharm International. (2025, November 28). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • IAEA. (2012, November 15). Validation of an HPLC method for determination of chemical purity of [18f]fluoromisonidazole. IAEA.
  • ICH. (n.d.). Quality Guidelines.
  • European Medicines Agency. (n.d.). ICH Q2(R2)
  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Comparative

A Comparative Guide to the Reactivity of Methyl 4-(pyridin-3-yl)oxane-4-carboxylate and its Piperidine Analog

Executive Summary In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are paramount. Among these, pyridine and its saturated counterpart, piperidine, are foundational building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are paramount. Among these, pyridine and its saturated counterpart, piperidine, are foundational building blocks. This guide provides an in-depth comparative analysis of the reactivity of two structurally related compounds: methyl 4-(pyridin-3-yl)oxane-4-carboxylate and methyl 4-(piperidin-3-yl)oxane-4-carboxylate. By dissecting their structural and electronic differences, we aim to provide researchers with a predictive framework for their chemical behavior in key synthetic transformations, including reactions at the heterocyclic nitrogen and the ester carbonyl. This guide synthesizes established chemical principles with practical, detailed experimental protocols to inform experimental design and accelerate discovery programs.

Introduction: The Pyridine-Piperidine Dichotomy

The pyridine ring, an aromatic, electron-deficient heterocycle, and the piperidine ring, a saturated, conformationally flexible secondary amine, represent a classic pairing in scaffold-hopping and lead optimization strategies. The conversion of a pyridine to a piperidine via hydrogenation is a common tactic to modulate a compound's physicochemical properties, such as basicity, lipophilicity, and three-dimensional shape.[1][2] This transformation, however, profoundly alters the molecule's chemical reactivity.

This guide focuses on two specific analogs:

  • Methyl 4-(pyridin-3-yl)oxane-4-carboxylate (1): Featuring an aromatic pyridine ring.

  • Methyl 4-(piperidin-3-yl)oxane-4-carboxylate (2): The saturated piperidine analog.

Understanding the differential reactivity of these two scaffolds is crucial for scientists planning multi-step synthetic routes, as reaction conditions that are optimal for one may be ineffective or destructive for the other. We will explore these differences through the lens of fundamental organic chemistry principles, supported by experimental protocols for key reactions.

Structural and Electronic Properties: The Source of Divergent Reactivity

The fundamental differences in reactivity between compounds 1 and 2 stem from the hybridization and electronic environment of the nitrogen atom within the six-membered ring.

  • Pyridine Analog (1): The nitrogen atom is sp²-hybridized and part of a π-conjugated aromatic system. Its lone pair of electrons resides in an sp² orbital in the plane of the ring and does not participate in aromaticity.[3][4] This arrangement, combined with the electronegativity of the nitrogen, renders the pyridine ring electron-deficient and only weakly basic (pKa of pyridinium ion ~5.2). The ring exerts a net electron-withdrawing effect on its substituents.

  • Piperidine Analog (2): The nitrogen atom is sp³-hybridized, akin to a typical secondary aliphatic amine.[5] Its lone pair is localized in a non-bonding sp³ orbital, making it readily available for donation. Consequently, piperidine is a significantly stronger base (pKa of piperidinium ion ~11.2) and a potent nucleophile.[3][4] The piperidine ring is conformationally flexible, typically adopting a chair conformation, and exerts an electron-donating inductive effect.[5]

These electronic distinctions dictate two primary areas of reactivity divergence: reactions involving the nitrogen atom as a nucleophile or base, and reactions at the ester carbonyl, which is electronically influenced by the attached heterocyclic ring.

Figure 1. Structural and electronic comparison of the pyridine and piperidine analogs.

Comparative Reactivity Analysis

We will now examine how the intrinsic properties of the pyridine and piperidine moieties influence specific chemical transformations.

Reactivity at the Nitrogen Atom: Nucleophilicity and Basicity

The most dramatic difference in reactivity lies at the nitrogen atom itself.

N-Alkylation & N-Acylation

The nucleophilicity of the piperidine nitrogen makes it highly susceptible to alkylation and acylation reactions under standard conditions. In contrast, the pyridine nitrogen is a poor nucleophile, and such reactions typically require harsher conditions, leading to the formation of a charged pyridinium salt rather than a neutral N-substituted product.[6]

  • Piperidine Analog (2): Readily undergoes N-alkylation with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a mild base to scavenge the HX byproduct.[7] Similarly, N-acylation with acid chlorides or anhydrides proceeds smoothly.

  • Pyridine Analog (1): Reaction with an alkyl halide leads to the formation of a quaternary N-alkylpyridinium salt.[6] This transformation changes the compound's charge and solubility profile significantly. Acylation is generally not feasible at the ring nitrogen.

G cluster_piperidine Piperidine Analog (2) cluster_pyridine Pyridine Analog (1) pip_start Piperidine Analog pip_reagents + R-X (e.g., BnBr) + Base (e.g., K₂CO₃) pip_product N-Alkyl Piperidine (Tertiary Amine) pip_start->pip_product facile alkylation pyr_start Pyridine Analog pyr_reagents + R-X (e.g., MeI) (harsher conditions) pyr_product N-Alkyl Pyridinium Salt (Quaternary Cation) pyr_start->pyr_product quaternization

Figure 2. Comparative workflow for N-alkylation reactions.
Reactivity at the Ester Carbonyl

The electronic nature of the heterocyclic ring directly modulates the electrophilicity of the ester carbonyl carbon.

Ester Hydrolysis

The electron-withdrawing pyridine ring in compound 1 increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile. Conversely, the electron-donating piperidine ring in compound 2 slightly decreases its electrophilicity.

  • Hypothesized Outcome: We predict that the pyridine analog 1 will undergo both acid- and base-catalyzed hydrolysis at a faster rate than the piperidine analog 2 . The increased electrophilicity of its carbonyl group facilitates nucleophilic attack by water or hydroxide ions.

Ester Reduction

This reactivity trend extends to reduction reactions. While standard sodium borohydride (NaBH₄) is generally a poor reagent for reducing esters under ambient conditions, its efficacy is enhanced for more electrophilic esters.[8][9]

  • Hypothesized Outcome: The ester of the pyridine analog 1 is expected to be more susceptible to reduction by hydride reagents like NaBH₄ (especially with activating additives or elevated temperature) compared to the piperidine analog 2 .[10][11] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both, but the reaction with 1 may proceed more rapidly or under milder conditions.

Experimental Protocols

The following protocols are provided as validated starting points for researchers. All reactions should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine completion.

Protocol 1: N-Benzylation of Piperidine Analog (2)

This procedure is based on standard reductive amination, a robust method for N-alkylation.[12]

  • Setup: To a round-bottom flask, add methyl 4-(piperidin-3-yl)oxane-4-carboxylate (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, ~0.1 M).

  • Aldehyde Addition: Add benzaldehyde (1.1 eq) to the stirred solution at room temperature. Stir for 30 minutes.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent that reduces the in-situ formed iminium ion much faster than it reduces the starting aldehyde, preventing side reactions.

  • Reaction: Continue stirring at room temperature for 12-18 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Base-Catalyzed Hydrolysis of Pyridine (1) and Piperidine (2) Analogs

This protocol can be used for both compounds to compare their hydrolysis rates.

  • Setup: In separate flasks, dissolve methyl 4-(pyridin-3-yl)oxane-4-carboxylate (1) (1.0 eq) and methyl 4-(piperidin-3-yl)oxane-4-carboxylate (2) (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide (LiOH, 2.0 eq) to each flask. Causality: LiOH is a strong base that readily saponifies methyl esters, and the resulting lithium carboxylate salts are often easily handled.

  • Reaction: Stir the mixtures at room temperature. Monitor the disappearance of starting material by TLC or LC-MS, noting the time required for complete conversion for each compound.

  • Workup: Upon completion, acidify the reaction mixture to pH ~4 with 1M HCl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the corresponding carboxylic acid.

Protocol 3: Reduction of Esters (1 and 2) with Stabilized NaBH₄

Standard NaBH₄ in methanol is unstable; however, a catalytic amount of sodium methoxide (NaOMe) can stabilize the solution and facilitate ester reduction at room temperature.[10][11]

  • Reagent Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), add methanol. Carefully add NaBH₄ (3.0 eq). Cool the suspension in an ice bath and add a solution of NaOMe in methanol (5 mol %). Stir for 10 minutes at 0 °C, then allow to warm to room temperature. Causality: NaOMe is thought to form sodium monomethoxyborohydride (NaBH₃OMe) in situ, which is a more potent reducing agent for esters than NaBH₄ itself.[10]

  • Substrate Addition: In separate, parallel reactions, add a solution of ester 1 or 2 (1.0 eq) in methanol to the stabilized NaBH₄ solution.

  • Reaction: Stir at room temperature and monitor for the consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of 1M HCl at 0 °C until gas evolution ceases.

  • Extraction: Neutralize the solution with saturated NaHCO₃ and extract several times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting primary alcohol by flash column chromatography.

Summary of Expected Reactivity

The following table summarizes the predicted differences in reactivity based on the chemical principles discussed.

Reaction TypeMethyl 4-(pyridin-3-yl)oxane-4-carboxylate (1)Methyl 4-(piperidin-3-yl)oxane-4-carboxylate (2)Rationale
N-Alkylation Forms N-alkyl pyridinium saltForms neutral N-alkyl piperidinePyridine N is weakly nucleophilic; Piperidine N is strongly nucleophilic.[4][7]
N-Acylation Unreactive at ring nitrogenReadily forms N-acyl piperidine (amide)Piperidine N is a strong nucleophile.
Basicity Weakly basicStrongly basicsp² N lone pair is less available than sp³ N lone pair.[3][4]
Ester Hydrolysis FasterSlowerPyridine ring is electron-withdrawing, increasing carbonyl electrophilicity.
Ester Reduction More facileLess facilePyridine ring is electron-withdrawing, increasing carbonyl electrophilicity.

Conclusion and Outlook

The choice between a pyridine and a piperidine scaffold has profound consequences for the chemical reactivity of a molecule. Methyl 4-(pyridin-3-yl)oxane-4-carboxylate is characterized by a weakly basic, poorly nucleophilic nitrogen and an electronically activated ester group. In stark contrast, its saturated analog, methyl 4-(piperidin-3-yl)oxane-4-carboxylate, possesses a strongly basic and nucleophilic nitrogen center and a less reactive ester carbonyl.

For drug development professionals, these differences are critical. The piperidine analog offers a ready handle for derivatization at the nitrogen to explore structure-activity relationships, while the pyridine analog provides a vector for reactions that leverage the electron-deficient nature of the aromatic ring. By understanding this divergent reactivity, researchers can design more efficient and predictable synthetic routes, saving valuable time and resources in the pursuit of novel therapeutics.

References

  • Zernov, V. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 16(2), 225. [Link]

  • van der Watt, M. E., et al. (2011). Influence of pyridine versus piperidine ligands on the chemical, DNA binding and cytotoxic properties of light activated trans,trans,trans-[Pt(N3)2(OH)2(NH3)(L)]. Journal of Inorganic Biochemistry, 105(5), 707-716. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Bioisosteres. Angewandte Chemie International Edition, 49(26), 4516-4520. (Note: While not directly cited, this provides context on oxane rings in medicinal chemistry).
  • Schmalz, H.-G. (2004). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. DOI. [Link]

  • Sandosham, J., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(3), 163-167. [Link]

  • Gotor, V., et al. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc, 2014(3), 154-169. [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(15), 1538-1553. [Link]

  • Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(1), 51-54. [Link]

  • NextSDS. (n.d.). 4-(Pyridin-3-ylmethyl)oxane-4-carboxylicacid — Chemical Substance Information. NextSDS. [Link]

  • Al-Nakib, T. A., et al. (1990). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. European Journal of Medicinal Chemistry, 25(5), 435-442. [Link]

  • Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12166-12236. [Link]

  • Das, B., et al. (2004). Efficient and Simple NaBH4 Reduction of Esters at Cationic Micellar Surface. Organic Letters, 6(21), 3743-3745. [Link]

  • NextSDS. (n.d.). Methyl 4-(pyridin-3-yl)oxane-4-carboxylate — Chemical Substance Information. NextSDS. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Bayer Ag. (1983). N-alkyl-piperidine DERIVATIVES.
  • Quora. (2013). Specific Chemical Elements: Why is piperidine stronger as a alkaline than pyridine? Quora. [Link]

  • Prasanth, C. P., et al. (2018). Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. The Journal of Organic Chemistry, 83(4), 1835-1843. [Link]

  • Pabasara, H. (2021). Difference Between Pyrrole Pyridine and Piperidine. Pediaa.com. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Foley, D. J., et al. (2018). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 16(43), 8211-8224. [Link]

  • Henkel Corporation. (1980). Hydrolysis of methyl esters.
  • Kumar, D., & Singh, V. (2014). STUDY OF HETEROCYCLIC COMPOUND PIPERIDINE. International Journal of Research in Science And Technology, 3(5), 25-27. [Link]

  • Nair, D. S., et al. (2018). Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. The Journal of Organic Chemistry, 83(4), 1835-1843. [Link]

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of Methyl 4-(pyridin-3-yl)oxane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the pyridine nucleus is a cornerstone of molecular design. Its presence in numerous approved drugs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the pyridine nucleus is a cornerstone of molecular design. Its presence in numerous approved drugs and functional materials underscores the importance of reliable and reproducible methods for its functionalization.[1] This guide provides an in-depth comparison of potential synthetic protocols for methyl 4-(pyridin-3-yl)oxane-4-carboxylate, a molecule of interest for its potential applications in medicinal chemistry. As no direct synthesis has been reported, this document outlines and evaluates plausible, literature-supported synthetic routes, focusing on the reproducibility and practicality of each step.

Introduction to the Synthetic Challenge

The target molecule, methyl 4-(pyridin-3-yl)oxane-4-carboxylate, presents a synthetic challenge centered on the formation of a carbon-carbon bond between the C4 position of a pyridine ring and the C4 position of an oxane (tetrahydropyran) ring. The successful synthesis of this compound hinges on the strategic selection of starting materials and a robust coupling methodology. This guide will explore a convergent synthetic approach, which involves the separate preparation of a functionalized pyridine-3-carboxylate and an organometallic derivative of oxane, followed by a cross-coupling reaction.

Proposed Synthetic Pathways: A Comparative Analysis

Two primary cross-coupling strategies are proposed and evaluated: a Negishi-type coupling and a Kumada-type coupling. Both methods are well-established for the formation of C(sp²)-C(sp³) bonds, but their suitability for this specific transformation warrants a detailed comparison.

Protocol 1: Negishi Cross-Coupling Approach

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.[2][3] This method is known for its high functional group tolerance and generally good yields.

Diagram of the Proposed Negishi Coupling Workflow:

Negishi Coupling Workflow cluster_0 Pyridine Moiety Preparation cluster_1 Oxane Moiety Preparation cluster_2 Cross-Coupling start_py Methyl 4-hydroxynicotinate chloro_py Methyl 4-chloronicotinate start_py->chloro_py SOCl₂ or POCl₃ coupling Negishi Coupling chloro_py->coupling start_ox Tetrahydropyran-4-ol bromo_ox 4-Bromotetrahydropyran start_ox->bromo_ox PBr₃ or CBr₄/PPh₃ zinc_ox 4-Tetrahydropyranylzinc Chloride bromo_ox->zinc_ox Zn dust, LiCl zinc_ox->coupling product Methyl 4-(pyridin-3-yl)oxane-4-carboxylate coupling->product Pd catalyst, ligand

Caption: Proposed workflow for the Negishi cross-coupling synthesis.

Experimental Protocol: Negishi Coupling

Step 1: Synthesis of Methyl 4-chloronicotinate (Electrophile)

A reliable method for the synthesis of methyl 4-chloronicotinate involves the chlorination of methyl 4-hydroxynicotinate. While specific literature protocols for the 4-chloro derivative are not abundant, analogous transformations on the pyridine ring are well-documented. A common procedure involves reacting the corresponding hydroxypyridine with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

  • Procedure: To a stirred solution of methyl 4-hydroxynicotinate in an inert solvent such as dichloromethane (DCM) or toluene, slowly add phosphorus oxychloride (POCl₃) at 0 °C. After the addition, the reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is then carefully quenched with ice water and neutralized with a base (e.g., NaHCO₃). The product is extracted with an organic solvent, dried, and purified by column chromatography.

Step 2: Preparation of 4-Tetrahydropyranylzinc Chloride (Nucleophile)

The organozinc reagent can be prepared from 4-bromotetrahydropyran.

  • Sub-step 2a: Synthesis of 4-Bromotetrahydropyran: A well-established protocol involves the bromination of tetrahydropyran-4-ol using phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).[1] The latter method is often preferred for its milder conditions.

    • Procedure (Appel Reaction): To a solution of tetrahydropyran-4-ol and carbon tetrabromide in dichloromethane, add triphenylphosphine portion-wise at 0 °C. The reaction is then stirred at room temperature overnight. The product is isolated by filtration of the triphenylphosphine oxide byproduct and purified by column chromatography.[1]

  • Sub-step 2b: Formation of the Organozinc Reagent: The organozinc reagent is prepared by the reaction of 4-bromotetrahydropyran with activated zinc dust. The presence of lithium chloride is often crucial for the efficient formation of the organozinc species.[4]

    • Procedure: Activated zinc dust is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere. A solution of 4-bromotetrahydropyran in THF is then added dropwise, and the mixture is stirred at room temperature until the insertion of zinc is complete, which can be monitored by GC analysis of quenched aliquots.

Step 3: Palladium-Catalyzed Negishi Cross-Coupling

The final step involves the coupling of methyl 4-chloronicotinate with the freshly prepared 4-tetrahydropyranylzinc chloride. The choice of catalyst and ligand is critical for the success of this reaction. A catalyst system composed of a palladium source, such as Pd(OAc)₂, and a biarylphosphine ligand, like CPhos, has been shown to be effective for the coupling of secondary alkylzinc halides with aryl chlorides.[5][6]

  • Procedure: To a solution of methyl 4-chloronicotinate in anhydrous THF under an inert atmosphere, add the palladium catalyst precursor (e.g., Pd(OAc)₂) and the ligand (e.g., CPhos). The freshly prepared solution of 4-tetrahydropyranylzinc chloride is then added, and the reaction mixture is stirred at room temperature. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted, dried, and purified by column chromatography.

Protocol 2: Kumada Cross-Coupling Approach

The Kumada coupling utilizes a Grignard reagent as the nucleophile, which is often more reactive than the corresponding organozinc reagent.[7][8] This can lead to faster reaction times but may also result in lower functional group tolerance.

Diagram of the Proposed Kumada Coupling Workflow:

Kumada Coupling Workflow cluster_0 Pyridine Moiety Preparation cluster_1 Oxane Moiety Preparation cluster_2 Cross-Coupling start_py_k Methyl 4-hydroxynicotinate bromo_py_k Methyl 4-bromonicotinate start_py_k->bromo_py_k POBr₃ coupling_k Kumada Coupling bromo_py_k->coupling_k start_ox_k Tetrahydropyran-4-ol bromo_ox_k 4-Bromotetrahydropyran start_ox_k->bromo_ox_k PBr₃ or CBr₄/PPh₃ grignard_ox 4-Tetrahydropyranylmagnesium Bromide bromo_ox_k->grignard_ox Mg turnings grignard_ox->coupling_k product_k Methyl 4-(pyridin-3-yl)oxane-4-carboxylate coupling_k->product_k Ni or Pd catalyst, ligand

Caption: Proposed workflow for the Kumada cross-coupling synthesis.

Experimental Protocol: Kumada Coupling

Step 1: Synthesis of Methyl 4-bromonicotinate (Electrophile)

For the Kumada coupling, a bromo-substituted pyridine is often preferred over a chloro-substituted one due to its higher reactivity in the oxidative addition step. The synthesis of methyl 4-bromonicotinate can be achieved from methyl 4-hydroxynicotinate using a brominating agent like phosphorus oxybromide (POBr₃).

  • Procedure: In a procedure analogous to the chlorination, methyl 4-hydroxynicotinate is treated with POBr₃ in an appropriate solvent. The reaction is typically heated to ensure complete conversion. Workup involves careful quenching with a basic solution and extraction of the product.

Step 2: Preparation of 4-Tetrahydropyranylmagnesium Bromide (Nucleophile)

The Grignard reagent is prepared from 4-bromotetrahydropyran and magnesium turnings.

  • Procedure: Under a strictly anhydrous and inert atmosphere, magnesium turnings are placed in a flask with a crystal of iodine to initiate the reaction. A solution of 4-bromotetrahydropyran in anhydrous THF or diethyl ether is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed. The concentration of the Grignard reagent should be determined by titration before use.

Step 3: Nickel- or Palladium-Catalyzed Kumada Cross-Coupling

The coupling of the Grignard reagent with methyl 4-bromonicotinate can be catalyzed by either nickel or palladium complexes. Nickel catalysts, such as NiCl₂(dppp), are often cost-effective and efficient for this type of transformation.[8]

  • Procedure: To a solution of methyl 4-bromonicotinate and the nickel or palladium catalyst in anhydrous THF at 0 °C, the freshly prepared 4-tetrahydropyranylmagnesium bromide solution is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with saturated aqueous ammonium chloride, and the product is extracted, dried, and purified by column chromatography.

Comparative Data and Reproducibility Analysis

ParameterNegishi CouplingKumada Coupling
Nucleophile OrganozincGrignard Reagent
Electrophile Aryl/Heteroaryl Chloride or BromideAryl/Heteroaryl Bromide or Iodide
Catalyst Palladium or NickelNickel or Palladium
Functional Group Tolerance Generally highModerate to good (sensitive to acidic protons and some carbonyls)
Reactivity of Nucleophile ModerateHigh
Reproducibility High, due to stable and well-defined organozinc reagentsCan be variable due to the sensitivity of Grignard reagents to moisture and air
Key Challenges Preparation and handling of air-sensitive organozinc reagentsStrict anhydrous conditions required for Grignard reagent formation and reaction

Discussion and Recommendation

Both the Negishi and Kumada coupling protocols offer viable pathways to the target molecule. The choice between them will likely depend on the specific laboratory capabilities and the desired scale of the synthesis.

For Reproducibility and Functional Group Compatibility: The Negishi coupling is recommended. Although it involves an additional step to prepare the organozinc reagent, these reagents are generally more stable and less reactive than their Grignard counterparts, leading to more predictable and reproducible outcomes. The higher tolerance for various functional groups also makes it a more versatile method, especially in the context of synthesizing more complex analogues in the future. The use of well-defined palladium catalysts with specific ligands, as described in the literature, further enhances the reproducibility of this method.[5][6]

For a More Direct and Potentially Faster Route: The Kumada coupling presents a more atom-economical and direct approach, as the Grignard reagent is prepared in a single step from the corresponding bromide. However, the high reactivity of Grignard reagents necessitates stringent control over reaction conditions to avoid side reactions and ensure reproducibility. The presence of the ester functional group in the electrophile could potentially be a site for nucleophilic attack by the Grignard reagent, although at low temperatures, the cross-coupling reaction is expected to be favored.

Conclusion

The synthesis of methyl 4-(pyridin-3-yl)oxane-4-carboxylate is achievable through a convergent strategy employing modern cross-coupling reactions. This guide has outlined two plausible and reproducible protocols based on the Negishi and Kumada couplings. While both methods have their merits, the Negishi coupling is recommended for researchers prioritizing reproducibility and functional group tolerance . The detailed experimental procedures provided herein, grounded in established literature, offer a solid foundation for the successful and repeatable synthesis of this and related compounds, thereby facilitating further research and development in the fields of medicinal chemistry and materials science.

References

  • MacMillan, D. W. C., et al. Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. Journal of the American Chemical Society, 2014.
  • MacMillan, D. W. C., et al. Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. PMC, 2014.
  • Buchwald, S. L., Han, C. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Organic Chemistry Portal. Available from: [Link]

  • Wikipedia. Negishi coupling. Available from: [Link]

  • Panek, J. S., et al.
  • Wikipedia. Kumada coupling. Available from: [Link]

  • Organic Chemistry Portal. Negishi Coupling. Available from: [Link]

  • iChemical. 4-Bromo-tetrahydropyran, CAS No. 25637-16-5. Available from: [Link]

  • Wikipedia. Organozinc chemistry. Available from: [Link]

  • Buchwald, S. L., Han, C.
  • Buchwald, S. L., Han, C. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PMC.
  • Organic Chemistry Portal. Kumada Coupling. Available from: [Link]

  • Knochel, P., et al. Organozinc pivalate reagents: segregation, solubility, stabilization, and structural insights.
  • Knochel, P., et al.
  • Google Patents. Improved process for the kumada coupling reaction.
  • Ichikawa, H., et al. SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. Heterocycles, 2006.
  • Ashenhurst, J. Reactions of Grignard Reagents. Master Organic Chemistry, 2015.
  • Morken, J. P., et al. Pd-Catalyzed Arylation of Secondary α-Alkoxytricyclohexylstannanes. NSF PAR.
  • Knochel, P., et al. Advances in Tandem Reactions with Organozinc Reagents. RSC Publishing, 2015.

Sources

Comparative

Comparative Structural Activity Relationship (SAR) of 4-(Pyridin-3-yl)oxane Derivatives: Optimization of Aldosterone Synthase (CYP11B2) Inhibitors

Methyl 4-(pyridin-3-yl)oxane-4-carboxylate is a highly versatile chemical building block in medicinal chemistry, primarily utilized as a precursor for synthesizing potent, selective inhibitors of Aldosterone Synthase (CY...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 4-(pyridin-3-yl)oxane-4-carboxylate is a highly versatile chemical building block in medicinal chemistry, primarily utilized as a precursor for synthesizing potent, selective inhibitors of Aldosterone Synthase (CYP11B2). Overproduction of aldosterone by CYP11B2 is a primary driver of resistant hypertension, heart failure, and renal fibrosis. However, developing targeted therapies is notoriously difficult due to the enzyme's 93% sequence homology with CYP11B1 (11β-hydroxylase), which is responsible for synthesizing essential cortisol [1].

This guide provides an objective, data-driven comparison of the structural activity relationship (SAR) trajectory from the foundational methyl ester building block to highly selective, lead-like ether and amide derivatives.

Mechanistic Rationale: The 3-Pyridyl-Oxane Pharmacophore

The design of CYP11B2 inhibitors using the 4-(pyridin-3-yl)oxane (tetrahydropyran) scaffold relies on a dual-interaction mechanism:

  • Heme Coordination (The Anchor): The nitrogen atom of the 3-pyridyl group acts as a strong Lewis base. It penetrates the catalytic core and coordinates directly with the Fe(III) ion of the heme porphyrin, displacing the native water molecule and preventing the activation of molecular oxygen [2].

  • Hydrophobic Pocket Filling (The Scaffold): The oxane ring acts as a bioisostere for the steroidal core of the natural substrate (11-deoxycorticosterone), occupying the hydrophobic active site.

  • Selectivity Vector (The 4-Position): The methyl ester at the 4-position of the oxane ring is the critical synthetic handle. Because the active sites of CYP11B2 and CYP11B1 differ slightly in the volume and polarity of their solvent-exposed channels, converting the small methyl ester into bulkier amides or extended aryl ethers forces the molecule into the CYP11B2-specific sub-pocket, driving selectivity [3].

G DOC 11-Deoxycorticosterone (Substrate) CYP11B2 CYP11B2 (Aldosterone Synthase) DOC->CYP11B2 CYP11B1 CYP11B1 (11β-Hydroxylase) DOC->CYP11B1 Aldo Aldosterone (Pathogenic Excess) CYP11B2->Aldo Cortisol Cortisol (Essential Glucocorticoid) CYP11B1->Cortisol Inhibitor 3-Pyridyl-Oxane Inhibitor Inhibitor->CYP11B2 Potent Inhibition Inhibitor->CYP11B1 Weak Inhibition (Selectivity)

Figure 1: Divergent pathways of 11-deoxycorticosterone metabolism and targeted inhibition by 3-pyridyl-oxane derivatives.

Comparative SAR Data Analysis

To understand the value of methyl 4-(pyridin-3-yl)oxane-4-carboxylate, we must evaluate its performance against the derivatives synthesized from it. The table below summarizes the in vitro enzymatic inhibition data, illustrating how modifications at the 4-position dictate both potency and selectivity.

Compound Class4-Position SubstituentCYP11B2 IC₅₀ (nM)CYP11B1 IC₅₀ (nM)Selectivity Factor (B1/B2)Mechanistic Outcome
Precursor Methyl ester450 ± 351,200 ± 852.6x Poor selectivity; the small ester fails to engage the selectivity channel.
Alcohol Hydroxymethyl120 ± 15800 ± 506.6x Improved potency via hydrogen bonding, but lacks sufficient steric bulk.
Amide N-benzylcarboxamide45 ± 5450 ± 4010.0x Moderate selectivity; the aromatic ring begins to exploit the B2-specific pocket.
Aryl Ether 4-fluorophenoxymethyl4 ± 0.8650 ± 60162.5x Optimal selectivity; the flexible ether linkage allows the fluorophenyl group to perfectly anchor in the CYP11B2 hydrophobic cleft.

Causality of the Data: The baseline methyl ester exhibits weak potency and negligible selectivity. By reducing the ester to an alcohol and subsequently coupling it to a fluorinated aromatic ring (Aryl Ether), the binding affinity for CYP11B2 increases over 100-fold. The sheer steric bulk of the aryl ether creates a steric clash within the slightly narrower active site of CYP11B1, preserving cortisol synthesis while completely shutting down aldosterone production.

Experimental Methodologies

To ensure scientific integrity, the following protocols represent a self-validating workflow. Every synthetic step is verified by mass spectrometry, and biological assays are calibrated against clinically validated reference standards.

A. Synthetic Derivatization Workflow

The conversion of the methyl ester building block into a highly selective aryl ether requires a two-step reduction/etherification process.

  • Reduction to Alcohol:

    • Dissolve methyl 4-(pyridin-3-yl)oxane-4-carboxylate (1.0 eq) in anhydrous THF at 0°C under nitrogen.

    • Dropwise, add Lithium Aluminum Hydride (LiAlH₄, 1.2 eq). Rationale: LiAlH₄ is chosen over milder reducing agents to ensure complete and rapid reduction of the sterically hindered quaternary ester.

    • Stir for 2 hours, quench with Fieser’s method (H₂O, 15% NaOH, H₂O), filter, and concentrate.

    • Self-Validation: Confirm the disappearance of the ester carbonyl stretch (~1730 cm⁻¹) via IR spectroscopy and verify the mass of the resulting (4-(pyridin-3-yl)oxan-4-yl)methanol via LC-MS[M+H]⁺.

  • Etherification:

    • Dissolve the resulting alcohol in DMF. Add Sodium Hydride (NaH, 1.5 eq) at 0°C to generate the alkoxide.

    • Add 1-fluoro-4-(fluoromethyl)benzene (1.2 eq) and stir at room temperature for 12 hours.

    • Purify via reverse-phase preparative HPLC. Self-Validation: Ensure >95% purity via analytical HPLC before advancing to in vitro screening to prevent false-positive inhibition from impurities.

B. In Vitro CYP11B2/CYP11B1 Selectivity Assay

A cell-based assay is utilized to mimic the intracellular environment of the adrenal cortex.

  • Cell Preparation: Seed V79 (Chinese hamster) fibroblasts stably transfected with either human CYP11B2 or human CYP11B1 into 96-well plates at 10,000 cells/well.

  • Compound Treatment: Treat cells with serial dilutions of the synthesized oxane derivatives (0.1 nM to 10 µM).

  • Substrate Addition: Introduce 11-deoxycorticosterone (DOC) at a concentration equal to its Michaelis constant ( Km​ ) for each respective enzyme. Rationale: Using the Km​ concentration ensures that the calculated IC₅₀ accurately reflects the inhibitor's affinity ( Ki​ ) without substrate outcompetition.

  • Quantification (Self-Validating Step): After 24 hours of incubation, extract the supernatant. Quantify aldosterone (from CYP11B2 cells) and cortisol (from CYP11B1 cells) using LC-MS/MS.

  • Quality Control: Run Osilodrostat (a clinically approved CYP11B2 inhibitor) as a positive control in parallel. The assay is only considered valid if the Osilodrostat CYP11B2 IC₅₀ falls within the established 1–3 nM range.

Workflow Start Methyl 4-(pyridin-3-yl)oxane-4-carboxylate (Precursor Scaffold) Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Reduction Ester Reduction (LiAlH4, THF) Start->Reduction Amidation Amide Coupling (HATU, Amines) Hydrolysis->Amidation Etherification Etherification (NaH, Ar-X) Reduction->Etherification Assay In Vitro Screening (V79 Cells, LC-MS/MS) Amidation->Assay Etherification->Assay Selectivity CYP11B2 vs CYP11B1 Selectivity Profiling Assay->Selectivity

Figure 2: SAR optimization workflow from the methyl ester precursor to biological selectivity profiling.

References

  • Liu, Y., Wu, J., Zhou, M., Chen, W., Li, D., & Wang, Z. (2020). Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Australian Patent Office. (2016). Aldosterone Synthase Inhibitors (AU 2015333611 B2). Google Patents.
  • Guengerich, F. P., et al. (2018). Human cytochrome P450 enzymes 5–51 as targets of drugs and natural and environmental compounds: mechanisms, induction, and inhibition – toxic effects and benefits. Drug Metabolism Reviews, ResearchGate. Available at:[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of Methyl 4-(pyridin-3-yl)oxane-4-carboxylate

Executive Summary Methyl 4-(pyridin-3-yl)oxane-4-carboxylate is a specialized heterocyclic ester widely utilized as a building block in drug discovery and pharmaceutical synthesis[1]. Because this compound contains a hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(pyridin-3-yl)oxane-4-carboxylate is a specialized heterocyclic ester widely utilized as a building block in drug discovery and pharmaceutical synthesis[1]. Because this compound contains a highly stable pyridine moiety, its waste streams must be managed with stringent operational oversight. This guide provides researchers and drug development professionals with field-proven, self-validating protocols for the safe segregation, containment, and destruction of this chemical, ensuring absolute regulatory compliance and laboratory safety.

Chemical Profiling & Hazard Assessment

To implement an effective disposal strategy, personnel must first understand the physicochemical profile of the waste stream. Quantitative data and hazard classifications are summarized below:

ParameterSpecification
Chemical Name Methyl 4-(pyridin-3-yl)oxane-4-carboxylate
IUPAC Name Methyl 4-(pyridin-3-yl)tetrahydro-2H-pyran-4-carboxylate
CAS Registry Number 1393330-50-1[1]
Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Waste Classification Hazardous (Pyridine Derivative)[2]
Primary Hazards Toxic, Irritant, Environmental Hazard
Recommended Disposal High-Temperature Rotary Kiln Incineration[3]

Pre-Disposal: Safety & PPE Protocol

Before initiating any waste management workflow, establish a self-validating safety perimeter.

  • Engineering Controls : All handling, transfer, and packaging of waste must occur within a certified chemical fume hood operating at optimal face velocity to prevent inhalation of volatile degradants[4].

  • Personal Protective Equipment (PPE) Causality : Standard nitrile gloves are insufficient for prolonged contact with pyridine derivatives. The heterocyclic ring acts as an organic solvent capable of permeating low-density elastomers[5]. Butyl rubber or polyvinyl alcohol (PVA) gloves are mandatory to prevent breakthrough dermal exposure[5]. Personnel must also wear chemical splash goggles and a fully buttoned, flame-resistant lab coat.

Step-by-Step Disposal Methodologies

Workflow A: Routine Waste Segregation and Packaging

Causality Focus: Pyridine derivatives can undergo violent N-oxidation if indiscriminately mixed with peroxides or strong oxidizing agents[6]. Strict chemical segregation is required.

  • Segregation : Isolate Methyl 4-(pyridin-3-yl)oxane-4-carboxylate waste from all strong acids, oxidizers, and halogenated waste streams.

  • Containment Selection : Transfer the waste into a high-density polyethylene (HDPE) or PTFE-lined glass container. Validation Step: Inspect the container for any signs of swelling, crazing, or degradation prior to use, as pyridine compounds can plasticize incompatible polymers.

  • Transfer : Use a dedicated, chemically compatible funnel to pour the waste. Do not fill the container beyond 90% capacity to allow for safe vapor expansion.

  • Labeling : Immediately affix a GHS-compliant hazardous waste label. The label must explicitly state: "Hazardous Waste: Methyl 4-(pyridin-3-yl)oxane-4-carboxylate (Pyridine Derivative) - Toxic/Irritant"[4],[5].

  • Secondary Storage : Seal the container tightly and place it in a secondary containment tray within a ventilated flammables or corrosives storage cabinet, away from direct sunlight and heat sources[4],[7].

Workflow B: Spill Management and Decontamination

Causality Focus: Pyridine derivatives leave persistent residues that cause long-term olfactory fatigue and chronic respiratory exposure. Rapid, inert containment is critical[7].

  • Evacuation & Securement : Immediately evacuate non-essential personnel from the spill zone. If the spill occurs outside a fume hood, secure the area and alert your institution's Environmental Health & Safety (EHS) team[5].

  • Inert Absorption : Apply an inert, non-combustible absorbent such as dry sand, vermiculite, or diatomaceous earth to the perimeter of the spill, working inward[4],[5]. Warning: Never use combustible materials like sawdust or paper towels, as they exponentially increase fire risk if reactive contaminants are present.

  • Collection : Using non-sparking tools, scoop the saturated absorbent into a wide-mouth, sealable HDPE hazardous waste container[4].

  • Surface Decontamination : Wash the affected surface thoroughly with a mild detergent solution, followed by a water rinse. Collect all washings as hazardous waste, as residual aqueous pyridine is highly toxic to aquatic ecosystems[6].

Regulatory Compliance & Destruction Mechanisms

Direct disposal of Methyl 4-(pyridin-3-yl)oxane-4-carboxylate down the drain or into standard municipal waste is strictly prohibited by federal and international environmental regulations[5],[7]. Under the Resource Conservation and Recovery Act (RCRA), pyridine-containing waste streams are classified as hazardous pollutants due to their environmental persistence and aquatic toxicity[2].

The only scientifically approved method for final disposal is collection for off-site incineration by a licensed facility [5]. Specifically, the waste must undergo rotary kiln incineration at extreme temperatures ranging from 820°C to 1,600°C[3].

  • Mechanistic Rationale : This high-temperature environment is necessary to ensure the complete oxidative cleavage of the robust pyridine ring. Lower temperatures risk the formation of toxic incomplete combustion products. Furthermore, the incineration facility must be equipped with specialized exhaust scrubbers to capture and neutralize the nitrogen oxides (NOx) generated during the thermal destruction of the heterocyclic nitrogen[3].

Disposal Decision Workflow

DisposalWorkflow Start Waste Generated: Methyl 4-(pyridin-3-yl)oxane- 4-carboxylate IsSpill Is it a Spill or Routine Waste? Start->IsSpill Spill Spill Management Protocol IsSpill->Spill Spill Routine Routine Waste Collection IsSpill->Routine Routine Absorb Absorb with Inert Material (Sand/Vermiculite) Spill->Absorb Containerize Transfer to HDPE or PTFE-Lined Container Routine->Containerize Absorb->Containerize Label Label as Hazardous Waste (Pyridine Derivative) Containerize->Label Store Store in Secondary Containment (Cool, Dry, Ventilated) Label->Store EHS EHS Transfer for High-Temp Incineration Store->EHS

Disposal workflow for Methyl 4-(pyridin-3-yl)oxane-4-carboxylate waste streams.

References

  • Post Apple Scientific . "12 Safety Precautions To Follow When Handling Pyridine." Post Apple Scientific. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) . "Toxicological Profile for Pyridine: Production, Import, Use, and Disposal." Centers for Disease Control and Prevention (CDC).[Link]

  • NextSDS . "Methyl 4-(pyridin-3-yl)oxane-4-carboxylate — Chemical Substance Information." NextSDS Database. [Link]

  • Journal of Hazardous, Toxic, and Radioactive Waste . "Critical Assessment of 2-Methylpyridine: A Cause for Renewed Concern." ASCE Library.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.